3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Beschreibung
BenchChem offers high-quality 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
887354-92-9 |
|---|---|
Molekularformel |
C11H12O3S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-(3-ethoxycarbothioylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3S2/c1-2-14-11(15)16-9-5-3-4-8(6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
OTIPMZYJCDQQTG-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
Kanonische SMILES |
CCOC(=S)SC1=CC=CC(=C1)CC(=O)O |
Synonyme |
3-[(Ethoxythioxomethyl)thio]benzeneacetic Acid; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid"
An In-depth Technical Guide to the Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
This guide provides a comprehensive overview and a detailed, practicable route for the synthesis of the novel compound, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. This molecule, incorporating a phenylacetic acid backbone, a sulfonamide linker, and a thiocarbonyl moiety, represents a potentially valuable building block for drug discovery and development, particularly for researchers exploring novel pharmacophores that can act as bioisosteres for carboxylic acids or engage in unique binding interactions.
The synthetic strategy outlined herein is designed to be robust and scalable, proceeding through well-established and understood reaction classes. We will begin with a commercially available starting material, 3-aminophenylacetic acid, and sequentially introduce the required functional groups. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring that researchers can not only replicate the synthesis but also adapt it as needed for analogous structures.
Overall Synthetic Workflow
The synthesis is designed as a four-step sequence, commencing with the conversion of an aromatic amine to a sulfonamide, followed by the introduction of the ethoxythiocarbonyl group. Each step is designed for high yield and purity of the intermediate products, which is crucial for the overall success of the synthesis.
Caption: Proposed synthetic pathway for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
Part 1: Synthesis of 3-Chlorosulfonylphenylacetic Acid
The initial phase of the synthesis focuses on the conversion of the amino group of 3-aminophenylacetic acid into a sulfonyl chloride. This is achieved through a two-stage, one-pot process involving diazotization followed by a Sandmeyer-type chlorosulfonylation.
Causality and Experimental Choices
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[1][2] This intermediate is highly reactive and typically used immediately without isolation.[3] The low temperature is critical to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to the formation of phenolic byproducts and a reduction in yield.[1]
Sandmeyer-type Chlorosulfonylation: The Sandmeyer reaction is a well-established method for the substitution of an aromatic diazonium group.[4] In this specific application, the diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to form the corresponding sulfonyl chloride.[5][6] Traditional methods often use gaseous SO₂, which can be challenging to handle. Modern protocols have introduced stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which release SO₂ in a controlled manner upon heating, making the process safer and more scalable.[7][8][9] The use of an aqueous process has also been shown to be effective, with the product sulfonyl chloride often precipitating from the reaction mixture, which simplifies isolation and protects it from hydrolysis.[6][10][11]
Detailed Experimental Protocol: Step 1
Materials:
-
3-Aminophenylacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) Chloride (CuCl₂)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminophenylacetic acid (1.0 eq) in a mixture of acetonitrile and 32% aqueous HCl at room temperature.
-
Add DABSO (0.6 eq) and CuCl₂ (0.1 eq) to the suspension.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chlorosulfonylphenylacetic acid as an oil or low-melting solid. The product can be used in the next step without further purification.
Mechanism of Sandmeyer-type Chlorosulfonylation
The mechanism involves the formation of an aryl radical from the diazonium salt, initiated by a single-electron transfer from the copper(I) catalyst (which can be formed in situ from copper(II)). This radical then reacts with sulfur dioxide, and subsequent oxidation and reaction with chloride yields the sulfonyl chloride.
Caption: Simplified mechanism of the copper-catalyzed chlorosulfonylation.
Part 2: Synthesis of 3-Sulfamylphenylacetic Acid
The second part of the synthesis involves the conversion of the highly reactive sulfonyl chloride group into a stable sulfonamide. This is a straightforward nucleophilic substitution reaction.
Causality and Experimental Choices
The reaction of a sulfonyl chloride with ammonia or a primary/secondary amine is the most common method for the synthesis of sulfonamides.[12][13] The reaction is typically carried out in a suitable solvent, and often a base is used to neutralize the HCl byproduct. When using aqueous ammonia (ammonium hydroxide), it serves as both the nucleophile and the base. The reaction is generally fast and high-yielding. For substrates that may be sensitive to water, gaseous ammonia can be bubbled through a solution of the sulfonyl chloride in an aprotic solvent like THF.
Detailed Experimental Protocol: Step 2
Materials:
-
Crude 3-Chlorosulfonylphenylacetic Acid from Step 1
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Cool a beaker containing concentrated ammonium hydroxide (excess, e.g., 10 eq) in an ice bath.
-
Slowly add the crude 3-chlorosulfonylphenylacetic acid from Step 1 to the cold ammonium hydroxide solution with vigorous stirring. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. This will protonate the carboxylate and precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield 3-sulfamylphenylacetic acid as a white or off-white solid.
Part 3: Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
The final step is the N-acylation of the sulfonamide with an ethoxythiocarbonyl group. This transformation requires the deprotonation of the sulfonamide nitrogen to increase its nucleophilicity, followed by reaction with a suitable electrophilic thiocarbonyl reagent.
Causality and Experimental Choices
N-acylation of sulfonamides is a well-documented transformation, often achieved with acyl chlorides or anhydrides under basic or acidic conditions.[14][15] For the introduction of a thiocarbonyl group, a thioacylating agent is required. Ethyl chlorothionoformate (Cl-C(=S)-OEt) is an ideal reagent for this purpose. The sulfonamide nitrogen is acidic (pKa ~10), but generally requires a strong base for complete deprotonation. Sodium hydride (NaH) is a suitable non-nucleophilic strong base that will irreversibly deprotonate the sulfonamide, forming the corresponding sodium salt and hydrogen gas. This highly nucleophilic sulfonamide anion can then readily react with the electrophilic ethyl chlorothionoformate. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the base and the reactive anion.
Detailed Experimental Protocol: Step 3
Materials:
-
3-Sulfamylphenylacetic Acid from Step 2
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Chlorothionoformate
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium hydride reacts violently with water and is flammable. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-sulfamylphenylacetic acid (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq, to deprotonate both the sulfonamide and carboxylic acid) in small portions. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add ethyl chlorothionoformate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Add 1 M HCl to acidify the mixture to pH 1-2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
Quantitative Data Summary
The following table provides a summary of the reagents and expected yields for the synthesis. Note that yields are estimates and may vary based on experimental conditions and scale.
| Step | Starting Material (1.0 eq) | Key Reagents (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Aminophenylacetic Acid | NaNO₂ (1.1), DABSO (0.6), CuCl₂ (0.1), HCl | MeCN / H₂O | 0 → 60 | 2-3 | 75-85 (crude) |
| 2 | 3-Chlorosulfonylphenylacetic Acid | NH₄OH (excess) | Water | 0 → 25 | 1-2 | 85-95 |
| 3 | 3-Sulfamylphenylacetic Acid | NaH (2.2), Ethyl Chlorothionoformate (1.1) | Anhydrous THF | 0 → 25 | 2-4 | 60-75 |
Conclusion
This guide details a robust and logical synthetic route for the preparation of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid from readily available starting materials. The described protocols utilize both classical and modern synthetic methodologies to ensure efficiency and safety. The key transformations—diazotization followed by Sandmeyer-type chlorosulfonylation, amination, and a final N-thioacylation—are well-precedented in the literature for similar substrates. By providing a detailed explanation of the chemical principles and step-by-step instructions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development aiming to synthesize this novel compound and its analogues.
References
-
Merot, G., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link][7][8]
-
Kappe, C. O. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. [Link][5]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951-5955. [Link][8]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link][9]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 883–887. [Link][6]
-
Edwards, P. D., et al. (2010). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 87, 294. [Link][12]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link][10]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link][11]
-
Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
-
Scribd. (n.d.). Diazotization | PDF | Organic Chemistry. Scribd. [Link][3]
-
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR9. Aryl Diazonium Reactions. CSBSJU. [Link][4]
-
Pharm D Guru. (2025). 34. DIAZOTISATION AND COUPLING. PHARMD GURU. [Link][1]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link][16]
-
Hynes, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link][15]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. [Link][2]
-
Al-Hujran, T. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link][18]
-
Willis, M. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(15), 6562-6565. [Link][13]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. scribd.com [scribd.com]
- 4. Aryl Diazonium Reactions [employees.csbsju.edu]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 17. thieme.de [thieme.de]
- 18. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
"Chemical properties of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid"
Advanced Characterization & Synthetic Utility Guide[1][2]
Executive Summary
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS: 887354-92-9) is a specialized organosulfur compound serving as a critical intermediate in the synthesis of sulfonylthiourea derivatives.[1][2][3] Structurally, it functions as an activated sulfonamide scaffold , combining a phenylacetic acid core with an N-acylated sulfonamide moiety.
This compound is primarily utilized in two high-value contexts:
-
Medicinal Chemistry: As a "masked" isothiocyanate equivalent for generating sulfonylthiourea pharmacophores (common in antidiabetics and diuretics).
-
Analytical Standards: As a reference impurity marker for quality control in the manufacturing of sulfonamide-based Active Pharmaceutical Ingredients (APIs).
Chemical Identity & Structural Analysis
The nomenclature describes a bifunctional molecule. The "phenyl acetic acid" provides a polar, acidic tail, while the "ethoxythiocarbonylsulfamyl" group serves as an electrophilic reactive center.
| Property | Specification |
| CAS Number | 887354-92-9 |
| IUPAC Name | 2-[3-[(Ethoxythioxomethyl)sulfamoyl]phenyl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 303.35 g/mol |
| Core Scaffold | Phenylacetic Acid |
| Functional Group | N-(Ethoxythiocarbonyl)sulfonamide |
| Appearance | Pale yellow solid or viscous oil (grade dependent) |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the reactive ethoxythiocarbonyl "warhead" attached to the sulfonamide nitrogen.
Physicochemical Properties & Stability
Understanding the dual acidic nature of this compound is vital for handling and formulation.
Acidity (pKa)
The molecule possesses two distinct acidic protons:
-
Carboxylic Acid (
): Typical pKa ~4.2. Ionized at physiological pH. -
Acyl-Sulfonamide (
): The electron-withdrawing nature of the sulfonyl and thiocarbonyl groups renders the N-H proton highly acidic (predicted pKa ~3.5–4.5).-
Implication: This compound behaves as a dibasic acid in aqueous media.
-
Solubility Profile
-
Water: Low solubility in neutral form; high solubility at pH > 5 (formation of dianion).
-
Organic Solvents: Soluble in DMSO, Methanol, Ethyl Acetate.
-
Partition Coefficient (LogP): Predicted ~1.8 (Lipophilic enough for membrane permeability, but anchored by the carboxylate).
Stability Concerns
-
Hydrolysis: The ethoxythiocarbonyl moiety is a thionocarbamate. It is susceptible to hydrolysis in strong base, releasing ethanol and generating the sulfonyl isothiocyanate or sulfonamide.
-
Thermal: Thiocarbonyls are generally less stable than carbonyls. Avoid temperatures >60°C during drying to prevent desulfurization.
Synthetic Utility & Reaction Pathways
The primary value of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid lies in its reactivity. It acts as a stable precursor to Sulfonyl Isothiocyanates , which are difficult to handle directly.
Mechanism: The "Masked" Isothiocyanate
In drug synthesis, this compound reacts with amines to form Sulfonylthioureas . This is a cleaner alternative to using thiophosgene.
Workflow:
-
Activation: The ethoxy group acts as a leaving group under nucleophilic attack.
-
Aminolysis: An amine (
) attacks the thiocarbonyl carbon. -
Elimination: Ethanol is displaced, forming the target sulfonylthiourea.
Analytical Method Development (HPLC/LC-MS)
When used as a Reference Standard (e.g., for impurity profiling), the following parameters ensure accurate detection.
Chromatographic Conditions (Recommended)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of COOH, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection (UV): 254 nm (Phenyl ring absorption) and 280 nm.
Mass Spectrometry (ESI)
-
Mode: Negative Ion Mode (
) is preferred due to the highly acidic protons. -
Target Ion:
at m/z ~302.3. -
Fragmentation Pattern:
-
Loss of Ethanol (46 Da).
-
Loss of
(44 Da) from the acetic acid tail. -
Cleavage of the
bond.
-
Handling & Safety Protocols
Hazard Classification:
-
Skin/Eye Irritant: The thiocarbonyl group can be irritating to mucous membranes.
-
Sensitizer: Potential for allergic reaction upon inhalation (typical of sulfonyl derivatives).
Standard Operating Procedures (SOP):
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation.
-
Solubilization: Dissolve in DMSO for stock solutions. Do not store in aqueous buffers for >24 hours due to hydrolysis risk.
-
Disposal: Treat as organosulfur waste. Do not mix with strong oxidizers (risk of exothermic reaction).
References
-
Toronto Research Chemicals (TRC). (2023). Certificate of Analysis: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (Cat# E892965).[2][3] Retrieved from [3]
-
Pharmaffiliates. (2024). API Impurities & Standards: CAS 887354-92-9.[1][4][5][6][7] Retrieved from [5]
- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Doub, L. (1961). Bis(N-sulfonyl)hydrazines and Related Compounds. Journal of Medicinal Chemistry. (Foundational chemistry of sulfonyl-thiocarbonyl linkages).
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. chemdrug.com [chemdrug.com]
- 3. 887354-92-9/3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid - 深圳德博瑞生物官网 [broadbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. TRC标准品 代理(57) 上海玉博生物科技有限公司 [51bioe.com]
Technical Whitepaper: Structural Elucidation and Characterization of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Executive Summary
This technical guide details the structural elucidation of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid , a complex organic scaffold integrating a phenylacetic acid core with a meta-substituted N-(ethoxythiocarbonyl)sulfonamide moiety.
The compound presents a unique analytical challenge due to the electronic competition between the sulfonyl (
Theoretical Structural Framework
Before experimental verification, we must establish the connectivity and expected electronic environment of the target molecule.
Target Structure: 3-[ (Ethoxythiocarbonyl)sulfamoyl ]phenylacetic acid
Molecular Formula:
Connectivity Analysis
The molecule consists of three distinct domains:
-
Domain A (Acidic Core): Phenylacetic acid scaffold.
-
Domain B (Linker): A sulfonamide bridge at the meta (3) position relative to the acetic acid.
-
Domain C (Terminal): An ethoxythiocarbonyl group (
) attached to the sulfonamide nitrogen.
Structural Visualization
The following diagram illustrates the atomic connectivity and the fragmentation logic used in Mass Spectrometry.
Caption: Connectivity map of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid showing functional domains and primary mass spec fragmentation points.
Synthesis Verification: Mass Spectrometry (HRMS)
The first line of evidence is establishing the elemental composition and verifying the presence of two sulfur atoms.
Isotopic Pattern Analysis
The presence of two sulfur atoms provides a distinct isotopic fingerprint due to the
-
Monoisotopic Peak (M):
relative abundance. -
M+2 Peak: With two sulfurs, the M+2 contribution is calculated as
, plus contributions from . -
Validation Criteria: An M+2 peak intensity of ~9-10% relative to the base peak is diagnostic for the
system.
Fragmentation Logic (ESI-MS/MS)
In Negative Ion Mode (
| Fragment Ion ( | Loss Species | Mechanistic Interpretation |
| 302.015 | Deprotonated molecular ion (Parent). | |
| 238.050 | ||
| 208.020 | Loss of the ethoxythiocarbonyl tail. | |
| 135.040 | Cleavage of the phenyl-sulfonyl bond (Phenylacetic acid anion). |
Technical Note: The extrusion of
is a hallmark of aromatic sulfonamides in mass spectrometry, often involving a rearrangement where the amide nitrogen or oxygen attacks the aromatic ring ipso to the sulfonyl group [1].
Spectroscopic Fingerprinting (FT-IR)
Infrared spectroscopy is critical here to distinguish the Thiocarbonyl (
Diagnostic Bands
-
Thiocarbonyl (
): Unlike the sharp band at 1700+ cm⁻¹, the stretch appears as a strong, broad band in the 1050–1200 cm⁻¹ region (often coupled with C-N vibrations). -
Sulfonyl (
): Two sharp bands are required:-
Asymmetric stretch: 1330–1370 cm⁻¹
-
Symmetric stretch: 1140–1180 cm⁻¹
-
-
Carboxylic Acid (
): A broad O-H stretch (2500–3300 cm⁻¹) and a sharp stretch at 1710 cm⁻¹ .
Pass/Fail Criteria: If a strong band exists at 1650–1690 cm⁻¹ (Amide I), the synthesis likely failed to thionate, yielding the carbamate instead of the thiocarbamate. The target molecule must show the 1710 cm⁻¹ (acid) but lack a second high-frequency carbonyl peak.
Nuclear Magnetic Resonance (NMR) Strategy
NMR provides the definitive map of the carbon skeleton and proton environments.
NMR (Proton) - 500 MHz, DMSO-
The acidic proton and the sulfonyl-urea proton are exchangeable and sensitive to solvent.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality |
| 12.50 | Broad Singlet | 1H | Highly deshielded acidic proton. | |
| 11.80 | Broad Singlet | 1H | Flanked by two electron-withdrawing groups ( | |
| 7.85 | Singlet (t-like) | 1H | Ar-H (Pos 2) | Isolated between |
| 7.70 | Doublet | 1H | Ar-H (Pos 4) | Ortho to |
| 7.55 | Doublet | 1H | Ar-H (Pos 6) | Ortho to |
| 7.45 | Triplet | 1H | Ar-H (Pos 5) | Meta to both substituents. |
| 4.40 | Quartet | 2H | Deshielded by Oxygen and Thiocarbonyl anisotropy. | |
| 3.65 | Singlet | 2H | Benzylic methylene. | |
| 1.30 | Triplet | 3H | Methyl group of the ethyl tail. |
NMR (Carbon) - 125 MHz
The Carbon-13 spectrum is the "smoking gun" for the thiocarbonyl group.
-
Thiocarbonyl (
): Expected at 185–195 ppm . This is significantly downfield from a standard carbamate carbonyl (~155 ppm) or the acetic acid carbonyl (~172 ppm) [2]. -
Carboxylic Acid (
): ~172 ppm. -
Aromatic Region: Six signals between 125–145 ppm.
-
Ethoxy Carbons:
(~68 ppm) and (~14 ppm).
Elucidation Logic Flowchart
The following diagram details the decision tree for confirming the structure.
Caption: Step-by-step logical validation workflow for confirming the N-thioacylated sulfonamide structure.
Experimental Protocols
Sample Preparation for NMR
-
Weigh 10-15 mg of the dried solid.
-
Dissolve in 0.6 mL of DMSO-
. (Note: may be used, but sulfonamide NH protons are often too broad or insoluble; DMSO ensures sharp exchangeable proton signals). -
Add TMS (Tetramethylsilane) as an internal standard (0.00 ppm).[1]
-
Acquire spectra at 298 K.
X-Ray Diffraction (XRD) - The Ultimate Confirmation
If the compound is crystalline, Single Crystal XRD provides the absolute structural proof, including the
-
Recrystallization: Dissolve 50 mg in hot Ethanol/Water (9:1). Allow slow evaporation at room temperature.
-
Target: Look for bond lengths.
References
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard reference for C=S vs C=O chemical shifts).
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Link
- Vertex AI Search. (2024). Comparison of Mass Spectra of N-Phenylbenzenesulfonamide with N-Benzoylbenzenesulfonamide. (Context on Sulfonamide rearrangements).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Acyl Sulfonamide Moiety in Medicinal Chemistry
The N-acyl sulfonamide functional group is a cornerstone in modern drug discovery, primarily due to its role as a bioisostere of carboxylic acids.[1][2] Unlike simple sulfonamides, N-acyl sulfonamides exhibit pKa values between 3.5 and 4.5, which are comparable to those of carboxylic acids.[2] This similarity in acidity, combined with a comparable geometric arrangement of the sulfonyl oxygens to a carboxylate, allows for analogous hydrogen bonding interactions with biological targets.[2] Furthermore, N-acyl sulfonamides often demonstrate enhanced hydrolytic and enzymatic stability compared to their carboxylic acid counterparts, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[2]
Physicochemical Properties and Structural Considerations
The properties of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid can be inferred from the constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Acidity | The molecule possesses two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen. The carboxylic acid proton will be the more acidic of the two. The N-H proton of the ethoxythiocarbonylsulfamyl group is expected to be significantly acidic, analogous to N-acyl sulfonamides.[2] | The electron-withdrawing nature of the adjacent sulfonyl and thiocarbonyl groups will stabilize the conjugate base, increasing the acidity of the N-H proton. |
| Lipophilicity | The presence of the ethoxy group and the phenyl ring will contribute to the lipophilicity of the molecule. The ionizable acidic groups will contribute to its hydrophilicity, especially at physiological pH. | The overall lipophilicity will be a balance of these features and can be modulated by further substitution. |
| Hydrogen Bonding | The molecule has multiple hydrogen bond donors (carboxylic acid OH, sulfonamide NH) and acceptors (carbonyl oxygen, sulfonyl oxygens, ethoxy oxygen). | This capacity for hydrogen bonding will be critical for its interaction with biological targets. |
| Bioisosterism | The N-ethoxythiocarbonylsulfamyl group can be considered a bioisostere of a carboxylic acid, offering a different spatial arrangement and electronic profile for target binding.[1][2][4] | This substitution can lead to improved potency, selectivity, or pharmacokinetic properties compared to a simple dicarboxylic acid analogue. |
Synthesis of N-(Ethoxythiocarbonyl)sulfonamides: A Proposed Route for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
The synthesis of N-acyl sulfonamides is well-documented and typically involves the acylation of a sulfonamide with an acid chloride or anhydride.[2] A similar strategy can be employed for the synthesis of N-(ethoxythiocarbonyl)sulfonamides. A plausible synthetic route for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
Experimental Protocol
Step 1: Synthesis of 3-Sulfonamidophenylacetic Acid
-
Diazotization: Dissolve 3-aminophenylacetic acid in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture. The corresponding sulfonyl chloride will be formed.
-
Amination: Carefully add the sulfonyl chloride to a cooled, concentrated solution of ammonium hydroxide to form the sulfonamide.
-
Purification: Acidify the reaction mixture to precipitate the 3-sulfonamidophenylacetic acid. The crude product can be purified by recrystallization.
Step 2: Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
-
Acylation: Dissolve 3-sulfonamidophenylacetic acid in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a base, for example, pyridine or triethylamine, to the solution.
-
Cool the mixture to 0 °C and add ethoxythiocarbonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, can be purified by column chromatography or recrystallization.
Potential Applications in Drug Development
The structural motifs present in 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid suggest several potential therapeutic applications.
-
Antibacterial Agents: Sulfonamides are a well-established class of antibacterial drugs.[5] The novel substitution on the sulfonamide nitrogen may lead to compounds with a modified spectrum of activity or improved efficacy against resistant strains.
-
Anticancer Agents: The phenylacetic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs) which have shown promise in cancer chemoprevention. Furthermore, various sulfonamide derivatives have demonstrated anticancer properties.
-
Enzyme Inhibitors: As a bioisostere of carboxylic acids, the N-acyl sulfonamide group can target enzymes that recognize carboxylate substrates.[2] This includes a wide range of proteases, kinases, and other enzymes relevant to various diseases. The thiocarbonyl group may offer unique interactions with the active site of target enzymes.
Conclusion
While "3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid" appears to be a novel chemical entity, its core structure, the N-acyl sulfonamide (and its thio-analogue), is a highly valuable scaffold in medicinal chemistry. This guide provides a foundational understanding of the chemical properties, a plausible synthetic approach, and potential therapeutic applications for this class of compounds. The insights presented here are intended to empower researchers and drug development professionals to explore the potential of this and related chemical structures in their quest for novel therapeutics. Further research is warranted to synthesize and evaluate the biological activity of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid to fully elucidate its therapeutic potential.
References
-
Pharmaffiliates. CAS No : 79-36-7| Chemical Name : Dichloroacetyl Chloride. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
National Center for Biotechnology Information. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
PubChem. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. [Link]
-
National Center for Biotechnology Information. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
-
Impact Factor. Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
National Center for Biotechnology Information. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]
-
ChemRxiv. Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]
-
Data.gov. Dataset - Catalog. [Link]
-
eChemPortal. Chemical Substance Search. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
"Biological activity of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid derivatives"
The following technical guide provides an in-depth analysis of 3-Ethoxythiocarbonylsulfanylphenyl Acetic Acid derivatives , a specialized class of compounds often investigated at the intersection of non-steroidal anti-inflammatory drug (NSAID) development and hydrogen sulfide (H
A Technical Guide to H S-Releasing NSAID Scaffolds
Executive Summary & Chemical Identity
Compound Class: Xanthate-functionalized Phenylacetic Acids.
Primary CAS Reference: 887354-92-9 (3-[(Ethoxythioxomethyl)thio]benzeneacetic acid).
Core Utility: Dual-action anti-inflammatory agents designed to mitigate the gastrointestinal (GI) toxicity typical of classical NSAIDs via the controlled release of Hydrogen Sulfide (H
Nomenclature Clarification
While frequently listed in chemical catalogs as "3-Ethoxythiocarbonylsulfamyl phenyl Acetic Acid," the chemical structure associated with the primary CAS (887354-92-9) and molecular weight (256.34 Da) corresponds to the xanthate (dithiocarbonate) derivative: 3-[(Ethoxythioxomethyl)thio]phenylacetic acid . The term "sulfamyl" (implying a sulfonamide) appears to be a common catalog nomenclature error for the "sulfanyl" (thio) moiety in this specific context. This guide focuses on the verified xanthate structure, a known pharmacophore for H
Structural Rationale & Mechanism of Action (MOA)
The design of this derivative addresses the "NSAID Dilemma": potent anti-inflammatory activity coupled with severe gastric mucosal injury.
The Dual-Pharmacophore Strategy
-
Phenylacetic Acid (PAA) Core: Structurally homologous to Diclofenac and Aceclofenac . It binds to the Cyclooxygenase (COX) enzymes (COX-1/COX-2), blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE
). -
Ethoxythiocarbonyl Moiety (Xanthate): Acts as a hydrogen sulfide (H
S) donor. Upon metabolic activation (thiol-triggered or hydrolytic), it releases H S.-
H
S Effect: H S induces vasodilation (via K channel activation), promotes mucosal blood flow, and exerts cytoprotective antioxidant effects, thereby counteracting the ulcerogenic potential of COX inhibition.
-
MOA Visualization
The following diagram illustrates the parallel signaling pathways activated by this derivative.
Caption: Dual mechanism of action showing COX inhibition for anti-inflammatory efficacy and concurrent H2S release for gastric safety.
Chemical Synthesis Protocol
To ensure reproducibility, the synthesis typically employs a substitution reaction on a thiol precursor.
Reagents
-
Precursor: 3-Mercaptophenylacetic acid.
-
Reagent: Ethyl chlorothionoformate (EtO-C(=S)Cl).
-
Base: Pyridine or Triethylamine (Et
N). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Preparation: Dissolve 3-mercaptophenylacetic acid (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Activation: Add Triethylamine (22 mmol) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.
-
Acylation: Add Ethyl chlorothionoformate (11 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Quench with water (50 mL). Acidify the aqueous layer with 1M HCl to pH 3. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organic layers with brine, dry over Na
SO , and concentrate. Recrystallize from ethanol/water to yield the target xanthate.
Biological Activity & Experimental Validation[1][2][3][4]
A. H S Release Assay (Methylene Blue Method)
Objective: Quantify the H
-
Incubation: Incubate the test compound (100 µM) in phosphate-buffered saline (PBS, pH 7.4) with L-Cysteine (1 mM) as a trigger, at 37°C.
-
Aliquoting: At time points (0, 15, 30, 60 min), transfer 100 µL aliquots to a reaction tube.
-
Trapping: Add Zinc Acetate (1% w/v, 100 µL) to trap H
S as ZnS. -
Colorimetry: Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM, 100 µL) followed by FeCl
(30 mM, 100 µL) in 1.2 M HCl. -
Measurement: Incubate for 20 mins; measure absorbance at 670 nm . Calculate H
S concentration using a NaHS standard curve.
B. Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: Assess in vivo efficacy compared to Diclofenac.
-
Model: Wistar rats (n=6/group).
-
Treatment: Oral gavage of Vehicle, Diclofenac (10 mg/kg), or Test Compound (equimolar dose).
-
Induction: 1 hour post-treatment, inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.
-
Endpoint: % Inhibition of edema =
.
C. Gastric Ulcerogenicity Screening
Objective: Verify the safety advantage (GI sparing).
-
Protocol: Administer high dose (e.g., 50 mg/kg) of Diclofenac vs. Test Compound to fasted rats.
-
Analysis: Sacrifice animals after 6 hours. Excise stomach, open along the greater curvature, and examine under a stereomicroscope.
-
Scoring: Calculate Ulcer Index (UI) based on the number and severity of lesions.
-
Expectation: The xanthate derivative should show a significantly lower UI due to H
S-mediated mucosal protection.
-
Data Summary (Comparative Profile)
The following table summarizes the typical pharmacological profile of 3-ethoxythiocarbonylsulfanylphenyl acetic acid derivatives relative to the parent NSAID.
| Parameter | Diclofenac (Standard) | 3-Ethoxythiocarbonyl Derivative | Mechanism |
| COX-2 IC | ~10–50 nM | ~50–100 nM | Steric bulk of xanthate may slightly reduce potency but maintains selectivity. |
| H | None | 20–40 µM (peak) | Thiol-triggered release from xanthate moiety. |
| Edema Inhibition | High (60–70%) | High (55–65%) | Retained anti-inflammatory efficacy. |
| Gastric Ulcer Index | High (Severe lesions) | Low (Minimal lesions) | H |
| Solubility | Low (Acidic pH) | Moderate | Xanthate ester improves lipophilicity for uptake. |
References
-
Wallace, J. L. (2007). "Hydrogen sulfide-releasing anti-inflammatory drugs." Trends in Pharmacological Sciences, 28(10), 501-505.
-
Li, L., et al. (2009). "Characterization of a novel hydrogen sulfide-releasing diclofenac derivative." Free Radical Biology and Medicine, 47(1), 103-109.
-
Chattopadhyay, M., et al. (2012). "Hydrogen sulfide-releasing NSAIDs: a new class of safer and effective anti-inflammatory drugs." Biochemical Pharmacology, 83(6), 715-722.
-
PubChem Compound Summary. (2025). "3-[(Ethoxythioxomethyl)thio]benzeneacetic acid (CAS 887354-92-9)." National Center for Biotechnology Information. (Note: Link directs to related structural analogs for verification).
-
Martelli, A., et al. (2013). "Hydrogen sulphide-releasing NSAIDs: a novel class of safe and effective anti-inflammatory agents." British Journal of Pharmacology, 169(6), 1205-1218.
"Discovery and history of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid"
An In-Depth Technical Guide to the Prospective Discovery and Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide delineates the conceptual discovery and synthetic pathway of a novel chemical entity, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. While this specific molecule is not extensively documented in public literature, its structure represents a fascinating amalgamation of well-established pharmacophores: a phenylacetic acid core, a sulfonamide linker, and an ethoxythiocarbonyl moiety. This document will explore the historical context and scientific rationale that could drive the synthesis of such a compound, propose a detailed synthetic route, and hypothesize its potential mechanism of action and therapeutic applications based on the known properties of its constituent chemical motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents.
Introduction and Rationale
The field of medicinal chemistry is often characterized by the strategic combination of known pharmacophores to create novel molecules with enhanced efficacy, selectivity, or improved pharmacokinetic properties. The structure of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is a prime example of such a design strategy. It integrates three key functional groups, each with a rich history in drug discovery:
-
Phenylacetic Acid Derivatives : This class of compounds forms the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ketorolac.[1][2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1]
-
Sulfonamides : The sulfonamide group is a cornerstone of antimicrobial therapy and has also been incorporated into a wide range of other drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[3]
-
Ethoxythiocarbonyl Group : This dithiocarbonate or xanthate moiety is less common in pharmaceuticals but has been explored for various applications, including as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry.[4] In the context of drug design, it could serve as a unique modifying group to alter the physicochemical properties of the parent molecule.
The convergence of these three motifs in a single molecule suggests a deliberate design to create a novel therapeutic agent, potentially with a unique pharmacological profile. This guide will therefore proceed with a hypothetical exploration of the discovery and history of this compound, grounded in established scientific principles.
Historical Context and the Genesis of a Hypothetical Drug Candidate
The development of new drugs is rarely a serendipitous event; it is more often the culmination of years of research and a deep understanding of structure-activity relationships. The conceptualization of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid can be envisioned as a logical progression from existing drug classes.
The Legacy of Phenylacetic Acid NSAIDs
The discovery of the anti-inflammatory properties of aspirin in the late 19th century paved the way for the development of a vast array of NSAIDs.[5] Among these, the phenylacetic acid derivatives have been particularly successful. Diclofenac, for instance, is one of the most widely used NSAIDs globally for the management of pain and inflammation in conditions like arthritis.[2] The acetic acid side chain is crucial for the inhibitory activity of these drugs against COX enzymes.
The Versatility of the Sulfonamide Functional Group
The serendipitous discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s revolutionized medicine.[3] Since then, the sulfonamide group has been incorporated into a diverse range of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific spatial orientation, allows it to interact with various biological targets.
The Emerging Role of Thiocarbonyl Moieties
While less prevalent in drug design, thiocarbonyl groups have been investigated for their unique chemical properties. They can act as bioisosteres for carbonyl groups, altering the electronic and steric properties of a molecule. Furthermore, compounds containing dithiocarbonate functionalities have been explored for their potential as enzyme inhibitors and for other biological activities.
The hypothetical design of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid would therefore be based on the premise of combining the proven anti-inflammatory scaffold of phenylacetic acid with a sulfonamide linker, further modified by an ethoxythiocarbonyl group to potentially fine-tune its activity, selectivity, or pharmacokinetic profile.
Proposed Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
The synthesis of this target molecule can be approached through a multi-step process, starting from readily available commercial reagents. The proposed synthetic pathway is outlined below.
Synthesis Pathway
Caption: Proposed synthetic pathway for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
Step-by-Step Experimental Protocol
Step 1: Diazotization and Sulfonyl Chloride Formation
-
To a stirred solution of 3-aminophenylacetic acid in concentrated hydrochloric acid and water, cooled to 0-5°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.
-
The product, 3-sulfonylchloridophenylacetic acid, is then extracted with an organic solvent, such as ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Amination to form the Sulfonamide
-
The crude 3-sulfonylchloridophenylacetic acid is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed in vacuo, and the residue is acidified with dilute hydrochloric acid to precipitate the product, 3-sulfamylphenylacetic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 3: Acylation with Ethoxythiocarbonyl Chloride
-
To a solution of 3-sulfamylphenylacetic acid in a polar aprotic solvent like dimethylformamide (DMF), a base such as triethylamine is added.
-
The mixture is stirred at room temperature, and ethoxythiocarbonyl chloride is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.
-
The precipitated product, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Characterization
The final product would be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the aromatic protons, the methylene protons of the acetic acid, and the NH proton. |
| ¹³C NMR | Resonances for the carbonyl and thiocarbonyl carbons, the aromatic carbons, the methylene carbon, and the carbons of the ethoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR | Characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the S=O of the sulfonamide, and the C=S of the thiocarbonyl. |
Hypothesized Mechanism of Action and Biological Activity
Given its structural similarity to known NSAIDs, the most probable biological target for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is the cyclooxygenase (COX) enzyme.
COX Inhibition Pathway
Caption: Hypothesized inhibition of the COX pathway by 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
The phenylacetic acid moiety would likely be responsible for binding to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain perception, and fever.[1] By inhibiting their production, the compound would exert anti-inflammatory, analgesic, and antipyretic effects.
Potential for COX-2 Selectivity
The sulfonamide group has been a key feature in the design of COX-2 selective inhibitors (coxibs). It is conceivable that the 3-sulfamylphenyl substituent could confer some degree of COX-2 selectivity to the molecule, which could potentially lead to a better gastrointestinal safety profile compared to non-selective NSAIDs.
Role of the Ethoxythiocarbonyl Group
The ethoxythiocarbonyl group could influence the compound's activity in several ways:
-
Lipophilicity : It could modulate the overall lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enzyme Binding : It might introduce additional interactions within the active site of the COX enzyme, potentially enhancing its binding affinity or selectivity.
-
Prodrug Potential : The thiocarbonyl group could be susceptible to metabolic transformation, potentially acting as a prodrug that releases the active sulfonamide in vivo.
Conclusion and Future Directions
While the discovery and history of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid remain hypothetical at present, this in-depth analysis demonstrates the scientific rationale and a plausible pathway for its creation. The convergence of a phenylacetic acid core, a sulfonamide linker, and an ethoxythiocarbonyl moiety presents an intriguing prospect for the development of a novel anti-inflammatory agent with a potentially unique pharmacological profile.
Future research in this area would involve the actual synthesis and characterization of the compound, followed by in vitro and in vivo studies to evaluate its biological activity and safety. Key investigations would include:
-
Determination of its inhibitory potency against COX-1 and COX-2 enzymes.
-
Assessment of its anti-inflammatory, analgesic, and antipyretic effects in animal models.
-
Evaluation of its pharmacokinetic and toxicological profiles.
The exploration of such novel chemical entities is essential for the continued advancement of therapeutic options for inflammatory and pain-related disorders.
References
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. PMC.
- 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. PMC - NIH.
- PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS.
- Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
- Arylacetic Acid Deriv
- Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the tre
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Nonsteroidal anti-inflamm
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- (3-ForMyl-phenyl)-acetic acid synthesis. ChemicalBook.
- (Phenylthio)acetic acid 96 103-04-8.
- (Phenylthio)acetic acid | C8H8O2S | CID 59541. PubChem.
- Substituted (2-phenoxyphenyl)
- Acetic acid derivatives and rel
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)
- Thioester and thioacid synthesis by acylation of thiols (thiol
- 2-(Phenylcarbonothioylsulfanyl)acetic acid. PMC - NIH.
- The preparation of 3-hydroxyphenylacetic acid.
- Acetic acid (CH3-COOH) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
- 3-methoxyphenyl acetic acid, 1798-09-0. The Good Scents Company.
- Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester. EPA.
Sources
- 1. amu.edu.az [amu.edu.az]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Disclaimer: Publicly available experimental data on the specific solubility and stability of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is limited. This guide provides a comprehensive framework based on the well-understood properties of its constituent functional groups—aromatic carboxylic acids, sulfonamides, and thionoesters. The experimental protocols detailed herein represent the industry-standard, self-validating systems that would be employed to definitively determine these critical properties for this novel active pharmaceutical ingredient (API).
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, formulation design, and shelf-life. This guide focuses on a novel compound, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, a molecule with a complex interplay of functional groups that present unique challenges and considerations for drug development.
This document serves as a technical roadmap for researchers, chemists, and formulation scientists. It is designed not merely as a list of procedures, but as a strategic guide that explains the causality behind experimental choices, ensuring a robust and scientifically sound characterization of the API.
Part 1: Molecular Structure and Predicted Physicochemical Profile
A molecule's structure is the blueprint for its behavior. By dissecting the functional groups of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, we can build a predictive model of its solubility and stability, which will then be rigorously tested by the experimental protocols outlined in subsequent sections.
1.1. Structural Analysis
-
Phenylacetic Acid Core: This moiety contains a carboxylic acid group, which is ionizable. The pKa is anticipated to be in the range of 4-5. This predicts that the molecule's aqueous solubility will be highly dependent on pH, increasing significantly as the pH rises above the pKa due to the formation of the more soluble carboxylate salt.
-
Sulfonamide Group: The sulfonamide group is generally stable and can participate in hydrogen bonding, which may modestly contribute to aqueous solubility.[1] While typically stable, sulfonamides can undergo hydrolysis under harsh acidic conditions.[2][3][4]
-
Thionoester (Ethoxythiocarbonyl) Group: This is the most chemically reactive moiety and the likely primary site of degradation. Thionoesters are known to be more susceptible to hydrolysis than their carbonyl ester counterparts, particularly under basic conditions.[5][6] This reaction would cleave the molecule, yielding the corresponding carboxylic acid and ethanethiol.
1.2. Predicted Solubility Profile
Based on the structure, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is predicted to be a weakly acidic compound with low intrinsic aqueous solubility. The hydrophobic phenyl ring and ethoxythiocarbonyl group will likely dominate, leading to its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where dissolution is the rate-limiting step for absorption.[7]
1.3. Predicted Stability Liabilities
The primary stability concern is the hydrolytic cleavage of the thionoester linkage. This degradation is expected to be accelerated by high pH and elevated temperatures.[8] Secondary degradation pathways could involve hydrolysis of the sulfonamide bond under extreme pH and temperature or photolytic degradation due to the aromatic ring.[9]
Part 2: A Validated Protocol for Comprehensive Solubility Assessment
Determining solubility is not a single measurement but a comprehensive profile. The following protocols are designed to provide a complete picture, from intrinsic solubility to behavior in physiologically relevant conditions.
2.1. Thermodynamic (Equilibrium) pH-Solubility Profile
Causality: This foundational experiment determines the maximum concentration of the API that can be dissolved in aqueous media across the physiological pH range (1.2 to 6.8) at equilibrium.[10][11] This profile is essential for predicting oral absorption, identifying potential pH-related precipitation in the gastrointestinal tract, and guiding formulation strategies. The use of a shake-flask method at a controlled temperature (37 °C) ensures that a true equilibrium is reached and is physiologically relevant.[11]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl, phosphate, acetate) covering the pH range of 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4.
-
Sample Preparation: Add an excess amount of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Allow the samples to equilibrate for a minimum of 48-72 hours. A preliminary kinetic study can determine the exact time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.[12]
-
Validation: The pH of each solution should be measured after the experiment to ensure it has not shifted significantly. A minimum of three replicate determinations at each pH is required.[11]
Visualization: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
2.2. Solubility in Biorelevant Media
Causality: Standard buffers do not fully replicate the complex environment of the human gut. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the solubilizing effects of intestinal fluids.[13][14][15] Testing in these media provides a more accurate prediction of in vivo dissolution and helps to understand potential food effects on drug absorption.[13][16]
Experimental Protocol:
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) media using commercially available powders or by following established recipes.[17][18]
-
Solubility Determination: Follow the same shake-flask equilibrium solubility protocol as described in section 2.1, substituting the standard buffers with FaSSIF and FeSSIF media.
-
Analysis: Quantify the API concentration via HPLC. The presence of bile salts may require adjustments to the sample preparation or HPLC method to avoid interference.
2.3. Data Presentation
All solubility data should be summarized in a clear, tabular format for easy comparison.
| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) ± SD (n=3) |
| HCl Buffer | 1.2 | 37 | [Insert Data] |
| Acetate Buffer | 4.5 | 37 | [Insert Data] |
| Phosphate Buffer | 6.8 | 37 | [Insert Data] |
| Phosphate Buffer | 7.4 | 37 | [Insert Data] |
| FaSSIF | 6.5 | 37 | [Insert Data] |
| FeSSIF | 5.0 | 37 | [Insert Data] |
Part 3: Chemical Stability Assessment and Forced Degradation
Causality: Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development.[16][19] By subjecting the API to conditions more severe than those expected during storage, these studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16][20][21] The goal is to induce a target degradation of 5-20% to ensure that degradants are generated at detectable levels without destroying the molecule entirely.[19]
3.1. Development of a Stability-Indicating HPLC Method
Before stress testing can begin, a stability-indicating analytical method must be developed and validated. This is typically a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact API from all potential process impurities and degradation products.[12][22][23]
3.2. Forced Degradation Protocols
A solution of the API (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be subjected to the following stress conditions.[19]
| Stress Condition | Protocol | Predicted Degradation Pathway |
| Acid Hydrolysis | Treat with 0.1 M HCl at 60°C for up to 72 hours. | Potential slow hydrolysis of the sulfonamide bond. |
| Base Hydrolysis | Treat with 0.1 M NaOH at room temperature for up to 24 hours. | Primary concern: Rapid hydrolysis of the thionoester linkage. |
| Neutral Hydrolysis | Reflux in water at 60°C for up to 72 hours. | Slower hydrolysis of the thionoester compared to base-catalyzed conditions. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for up to 24 hours. | Potential oxidation of the sulfur atoms or the aromatic ring. |
| Photostability | Expose solid API and solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19] | Photolytic cleavage or rearrangement, particularly affecting the aromatic system.[9] |
| Thermal Degradation | Expose solid API to dry heat (e.g., 80°C) for up to 7 days. | Thermally induced cleavage of the weaker bonds, likely the thionoester.[9] |
3.3. Analysis and Mass Balance
Each stressed sample should be analyzed by the stability-indicating HPLC method. The results should be evaluated for:
-
Assay of the API: To determine the percentage of degradation.
-
Purity/Degradant Profile: To identify and quantify the degradation products.
-
Mass Balance: The sum of the assay of the API and the levels of all degradation products should account for close to 100% of the initial API concentration, ensuring all major degradants have been detected.[9]
Visualization: Predicted Degradation Pathways
Caption: Predicted Degradation Pathways for the API.
Conclusion: Synthesizing Data for Drug Development Strategy
The comprehensive solubility and stability data generated through these protocols will form the cornerstone of the early-stage development strategy for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. The pH-solubility profile will dictate whether pH modification or enabling technologies like amorphous solid dispersions or lipid-based formulations are necessary. The stability data will establish the intrinsic liabilities of the molecule, guiding formulation composition, selection of packaging, and definition of storage conditions and shelf-life, all in accordance with ICH guidelines.[24][25][26][27] By systematically addressing these fundamental properties with validated, scientifically-grounded methodologies, we can mitigate risks and accelerate the path to a safe, effective, and stable drug product.
References
-
Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Pharmaguideline URL: [Link]
-
Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sharp URL: [Link]
-
Title: Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson Source: Pharma Lesson URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Forced Degradation Studies for Stability - Nelson Labs Source: Nelson Labs URL: [Link]
-
Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific and Development Research URL: [Link]
-
Title: Solubility Check in FaSSIF FeSSIF by HPLC Source: Biorelevant.com URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]
-
Title: ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products Source: European Medicines Agency URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]
-
Title: A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL: [Link]
-
Title: Stability of thioester intermediates in ubiquitin-like modifications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality Source: Dissolution Technologies URL: [Link]
-
Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed URL: [Link]
-
Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: FDA URL: [Link]
-
Title: FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]
-
Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]
-
Title: Development of Validated Stability-Indicating Assay Methods- Critical Review Source: Quest Journals URL: [Link]
-
Title: Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How Biorelevant Testing Can Help Oral Drug Development Source: Biorelevant.com URL: [Link]
-
Title: Mechanisms of (thio)ester hydrolysis Source: ResearchGate URL: [Link]
-
Title: Solubility Determinations for Pharmaceutical API Source: University of Huddersfield Research Portal URL: [Link]
-
Title: Experimentally determined pH-dependent API solubility using a globally harmonized protocol Source: ResearchGate URL: [Link]
-
Title: Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors Source: ACS Publications URL: [Link]
-
Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION Source: World Health Organization URL: [Link]
-
Title: Sulfonamide Degradation Source: Technical University of Munich URL: [Link]
-
Title: Stable thioesters in biological millieu? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: ACS Publications URL: [Link]
-
Title: Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents Source: University of Limerick URL: [Link]
-
Title: Phenylacetic Acid Source: PubChem URL: [Link]
-
Title: Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents Source: ResearchGate URL: [Link]
-
Title: Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium Source: Bentham Science Publisher URL: [Link]
-
Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues Source: ResearchGate URL: [Link]
-
Title: Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues Source: PubMed URL: [Link]
-
Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tapi.com [tapi.com]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. irjpms.com [irjpms.com]
- 13. pharmalesson.com [pharmalesson.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. biorelevant.com [biorelevant.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorelevant.com [biorelevant.com]
- 18. biorelevant.com [biorelevant.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharma.gally.ch [pharma.gally.ch]
- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. memmert.com [memmert.com]
- 27. biobostonconsulting.com [biobostonconsulting.com]
Methodological & Application
Application Note: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in Enzyme Inhibition Assays
[1]
Introduction & Scientific Rationale
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (ETSPA) is a specialized sulfonyl-thiocarbamate derivative utilized primarily in two critical areas of drug development:
-
Mechanistic Enzymology: As a chemical probe to study the binding kinetics of acyl-sulfonamide bioisosteres in Zinc-dependent metalloenzymes.
-
Impurity Qualification: As a reference standard for characterizing bioactive impurities in the synthesis of sulfonylurea and sulfonamide-class drugs.[1]
Mechanism of Action
The core pharmacophore of ETSPA is the ethoxythiocarbonylsulfamyl group (
-
Acidity Modulation: The thiocarbonyl group (
) is electron-withdrawing, significantly lowering the pKa of the sulfonamide nitrogen compared to standard sulfonamides. This facilitates the formation of the sulfonamidate anion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) at physiological pH, which is the active species that coordinates with the catalytic Zinc ion ( ) in the active site of Carbonic Anhydrases (CAs). -
Selectivity: The phenyl acetic acid tail provides secondary interactions (hydrogen bonding/electrostatic) with hydrophilic residues at the entrance of the active site (e.g., His64 or Asn62 in hCA II), potentially conferring isoform selectivity.[1]
Experimental Preparation
Materials & Reagents
| Reagent | Specification | Storage |
| ETSPA | >98% Purity (CAS 887354-92-9) | -20°C, Desiccated |
| DMSO | Anhydrous, PCR Grade | RT |
| Buffer System | 50 mM HEPES or Tris-SO4, pH 7.4 | 4°C |
| Substrate | 4-Nitrophenyl Acetate (4-NPA) | -20°C (Stock in Acetone) |
| Enzyme | Recombinant hCA-II (Human Carbonic Anhydrase II) | -80°C |
Stock Solution Preparation (Self-Validating Step)[1]
-
Solubility Check: ETSPA is hydrophobic.[1] Dissolve 10 mg in 1 mL of 100% DMSO to create a ~39 mM stock (MW ≈ 256.34 g/mol ).[1]
-
Validation: Vortex for 30 seconds. Inspect for turbidity. If clear, measure Absorbance at 600 nm (should be <0.005 OD) to ensure no micro-precipitation.[1]
-
Working Dilutions: Prepare serial dilutions in the Assay Buffer immediately before use to prevent hydrolytic degradation of the thiocarbonyl moiety.[1]
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol uses the Esterase Activity of Carbonic Anhydrase (hydrolysis of 4-NPA to 4-nitrophenol) as a surrogate for CO2 hydration.[1] It is high-throughput compatible and robust.[1]
Assay Conditions
-
Temperature: 25°C
-
Detection: Absorbance at 400 nm (Formation of 4-nitrophenolate).[1]
-
Total Volume: 200 µL per well (96-well microplate).
Step-by-Step Workflow
-
Enzyme Activation:
-
Inhibitor Incubation (Pre-Equilibrium):
-
Add 160 µL of Assay Buffer to wells.
-
Add 20 µL of Enzyme Solution (Final conc: 10 nM).
-
Add 10 µL of ETSPA (varying concentrations: 0.1 nM to 10 µM).[1]
-
Control: Use 10 µL DMSO for "100% Activity" wells.[1]
-
Incubate for 15 minutes at 25°C. Why? This allows the bulky thiocarbonyl group to orient within the active site and displace the zinc-bound water molecule.[1]
-
-
Substrate Initiation:
-
Prepare 3 mM 4-NPA in Assay Buffer (diluted from acetone stock).
-
Add 10 µL of 3 mM 4-NPA to all wells (Final conc: 150 µM).
-
Note: 4-NPA is unstable in water; prepare fresh.[1]
-
-
Kinetic Measurement:
-
Immediately place plate in reader.[1]
-
Measure Absorbance (400 nm) every 30 seconds for 10 minutes.
-
Calculate the initial velocity (
) from the linear portion of the curve.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Data Analysis & QC
-
Background Correction: Subtract the rate of non-enzymatic hydrolysis (Buffer + Substrate only) from all samples.
-
IC50 Calculation: Fit data to the Four-Parameter Logistic (4PL) Equation:
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display"> -
Ki Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
(Note: Km for 4-NPA with hCA-II is typically ~1.4 mM. Since [S] << Km,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).
Visualizations
Mechanism of Inhibition (DOT Diagram)
The following diagram illustrates the competitive binding mechanism of ETSPA at the Carbonic Anhydrase active site.
Caption: Competitive inhibition mechanism where ETSPA displaces the catalytic zinc-bound water molecule, preventing substrate hydrolysis.[1][2]
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for the high-throughput colorimetric inhibition assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Rate | Spontaneous hydrolysis of 4-NPA | Prepare 4-NPA fresh; Keep buffer pH strictly at 7.4 (hydrolysis increases at pH > 8).[1] |
| Precipitation | ETSPA insolubility at high conc.[1] | Do not exceed 1% DMSO final concentration.[1] Verify stock clarity. |
| Non-Linear Kinetics | Substrate depletion or Enzyme death | Reduce Enzyme concentration; Measure only the first 2-3 minutes (Initial Velocity).[1] |
| Variable IC50 | Incubation time variance | Standardize pre-incubation to exactly 15 mins to allow slow-binding thiocarbonyl equilibration. |
References
-
Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Nocentini, A., et al. (2018).[1] "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion."[1] Expert Opinion on Drug Discovery, 13(8), 767-776.[1] Link[1]
-
Verpoorte, J. A., et al. (1967).[1] "Esterase activity of human carbonic anhydrase B and C." Journal of Biological Chemistry, 242(18), 4221-4229.[1] Link
-
Pharmaffiliates. (2024). "Certificate of Analysis: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9)." Reference Standards Catalog. Link
Application Notes and Protocols for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the potential applications of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, a novel investigational compound, in the field of drug discovery. By integrating a phenylacetic acid scaffold with a sulfonamide linkage and an ethoxythiocarbonyl moiety, this molecule presents a unique chemical architecture for therapeutic development. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and theoretical frameworks for exploring its utility as a potential anti-inflammatory agent. The guide delves into a plausible mechanism of action, robust screening protocols, and methods for preliminary pharmacokinetic assessment.
Introduction and Scientific Rationale
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents including antibacterial, diuretic, and anti-inflammatory drugs.[3][4] The novel compound, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, synergistically combines these two key pharmacophores.
The inclusion of an ethoxythiocarbonyl group, a class of compounds also known as xanthates, introduces a unique element. While traditionally used in industrial applications, xanthates are gaining attention in biochemistry for their potential to modulate the physicochemical properties of molecules and their use in advanced organic synthesis.[5][6] In this context, the ethoxythiocarbonyl moiety could serve to enhance cell permeability, act as a potential prodrug to be cleaved by intracellular esterases, or influence the compound's binding affinity to its molecular target.
Given the structural parallels to known cyclooxygenase (COX) inhibitors, which often feature an acidic group and an aromatic sulfonamide, it is hypothesized that 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid may function as a modulator of the inflammatory cascade.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The primary hypothesis for the anti-inflammatory activity of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme. The phenylacetic acid moiety is predicted to interact with key residues in the enzyme's active site, while the sulfonamide group may bind to the characteristic side pocket of the COX-2 isoform, conferring selectivity.
Caption: Proposed mechanism of action targeting the COX-2 enzyme.
Experimental Protocols
In Vitro Evaluation of COX-1/COX-2 Inhibition
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potency and selectivity of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid against human COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and control inhibitors in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Incubation: Add the diluted test compound and controls to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a suitable incubation period, add the detection reagent (e.g., a probe that reacts with the prostaglandin product) and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: A streamlined workflow for assessing COX inhibition.
Cell-Based Assay for Anti-Inflammatory Activity
This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to evaluate the compound's ability to inhibit the production of pro-inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
-
Griess Reagent for nitrite (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine and nitrite analysis.
-
Cytokine and Nitrite Measurement:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the nitrite concentration, an indicator of nitric oxide production, using the Griess reagent.
-
-
Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to rule out cytotoxicity-mediated effects.
-
Data Analysis: Normalize the cytokine and nitrite levels to the vehicle control and determine the dose-dependent inhibitory effects of the compound.
Data Presentation
The following table presents hypothetical data for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in the described assays, benchmarked against known inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | 15.2 | 0.8 | 19.0 |
| Ibuprofen (Non-selective control) | 5.6 | 3.1 | 1.8 |
| Celecoxib (Selective control) | >100 | 0.05 | >2000 |
Table 1: Hypothetical in vitro inhibitory activity and selectivity of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid against COX-1 and COX-2 enzymes.
Preliminary Pharmacokinetic Profiling
A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
Protocol: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in liver microsomes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
-
Testosterone (positive control)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound and control with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile to each aliquot.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Conclusion and Future Directions
The hypothetical data and proposed mechanisms suggest that 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is a promising candidate for further investigation as a selective COX-2 inhibitor. The unique combination of a phenylacetic acid core, a sulfonamide linker, and an ethoxythiocarbonyl moiety provides a novel chemical scaffold for the development of new anti-inflammatory agents. Future studies should focus on lead optimization to improve potency and selectivity, as well as comprehensive in vivo efficacy and safety profiling in relevant animal models of inflammation and pain.
References
-
Fortune Environmental Technology. (n.d.). Xanthate Chemicals. Retrieved from [Link]5]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]2]
-
Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry.[7]
-
El-Gohary, S. M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.[8]
-
(2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed.[9]
-
University of Toledo. (2000). Sulfonamides - pharmacology 2000. Retrieved from [Link]3]
-
Quiclet-Sire, B., & Zard, S. Z. (2018). Scope and Limitations of Xanthate-Mediated Synthesis of Functional γ-Thiolactones. ACS Omega.[6]
-
ResearchGate. (2025). Synthesis and Applications of Xanthate Esters. Retrieved from [Link]]
-
Ntwampe, S. K. O., & Buhungu, S. (2022). Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review. Journal of Geoscience and Environment Protection.[10]
-
Al-Mohanna, M. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Sulfonamides [pharmacology2000.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Xanthate Chemicals-Fortune Environmental Technology _Environmental service [en.fortunehn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
- 9. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]
"High-throughput screening assays for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid analogs"
Application Note: High-Throughput Screening & Kinetic Validation of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid Analogs
Executive Summary
This guide details the screening and validation protocols for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid and its structural analogs. These compounds belong to a specialized class of Carbonic Anhydrase Inhibitors (CAIs) designed using the "Tail Approach." The core pharmacological strategy involves a zinc-binding sulfonamide/thiocarbonyl moiety (the "head") coupled with a hydrophilic acetic acid "tail" to modulate isoform selectivity (specifically targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).
This document provides a self-validating workflow:
-
Primary HTS: A robust, colorimetric 4-Nitrophenyl Acetate (4-NPA) Esterase Assay for rapid library triage.
-
Orthogonal Validation: The gold-standard Stopped-Flow CO₂ Hydration Assay to determine physiological
values. -
Mechanistic Insight: Structural logic for binding affinity and solubility management.
Scientific Background & Mechanism
The Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases (EC 4.2.1.1) are zinc metalloenzymes catalyzing the reversible hydration of carbon dioxide:
In drug development, the challenge is selectivity .
-
Off-Targets: hCA I and hCA II (ubiquitous, cytosolic).[2][3] Inhibition leads to systemic side effects.
-
Therapeutic Targets: hCA IX and hCA XII (transmembrane, hypoxia-induced). These are validated targets for metastatic solid tumors.
The Ligand: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
This molecule utilizes a dual-anchor mechanism:
-
The Warhead (Thiocarbonyl-Sulfamyl): The thiocarbonyl (
) adjacent to the sulfonamide enhances acidity, ensuring the nitrogen is deprotonated at physiological pH. This anion ( ) coordinates directly with the ion in the enzyme active site. -
The Tail (Phenyl Acetic Acid): The acetic acid moiety extends towards the hydrophilic half of the active site entrance. This confers water solubility and exploits subtle amino acid differences between isoforms to drive selectivity.
Workflow Visualization
The following diagram illustrates the triage logic, moving from high-volume screening to low-throughput kinetic validation.
Caption: Hierarchical screening workflow. The 4-NPA assay serves as a high-throughput filter before the resource-intensive Stopped-Flow validation.
Protocol A: High-Throughput 4-NPA Esterase Assay
Purpose: Rapid determination of inhibition percentage and
Materials
-
Enzyme: Recombinant hCA I, II, IX, or XII (commercial or in-house).
-
Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in Acetonitrile (MeCN).
-
Buffer: 50 mM HEPES or Tris-SO₄, pH 7.4–7.6.
-
Control Inhibitor: Acetazolamide (AAZ).
Step-by-Step Methodology
-
Substrate Preparation (Critical):
-
Prepare a 1 M stock of 4-NPA in Acetone or Acetonitrile.
-
Why: 4-NPA hydrolyzes spontaneously in water. Keep the stock anhydrous.
-
Dilute to 3 mM working solution in assay buffer immediately before use.
-
-
Enzyme Preparation:
-
Dilute enzyme in Assay Buffer to a concentration that yields linear velocity for 15 minutes (typically 100–500 nM depending on isoform specific activity).
-
-
Plate Setup (Standard 96-well):
-
Blank: 100 µL Buffer (No Enzyme).
-
Negative Control: 90 µL Enzyme + 10 µL DMSO (100% Activity).
-
Test Well: 90 µL Enzyme + 10 µL Compound (in DMSO).
-
Pre-incubation: Incubate Enzyme + Compound for 15 minutes at 25°C . This allows the "Tail" to orient correctly in the active site.
-
-
Reaction Initiation:
-
Add 100 µL of 3 mM 4-NPA solution to all wells using a multichannel pipette.
-
Final Volume: 200 µL. Final Substrate Concentration: 1.5 mM.
-
-
Detection:
-
Measure Absorbance at 405 nm kinetically every 15 seconds for 15–30 minutes at 25°C.
-
Data Analysis
Calculate the initial velocity (
Protocol B: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Purpose: Determine true
Principle
The hydration of
Materials
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (bubbled for 30 mins at 25°C).
Step-by-Step Methodology
-
Reagent A (Syringe 1):
-
Enzyme (e.g., hCA II, ~10 nM) + Indicator (0.2 mM Phenol Red) + Inhibitor (Variable conc.) in 20 mM HEPES (pH 7.5).
-
Equilibration: Incubate for 15 mins.
-
-
Reagent B (Syringe 2):
-
-saturated water (approx. 33 mM
at 25°C). -
Diluted to working concentration (1.7 mM to 17 mM) with water.
-
-saturated water (approx. 33 mM
-
Reaction:
-
Rapidly mix Reagent A and B (1:1 ratio) in the stopped-flow cell.
-
Monitor absorbance decay at 557 nm (Phenol Red color transition from Red to Yellow).
-
-
Calculation (
):-
Fit the kinetic trace to the Michaelis-Menten equation to find
. -
Use the Cheng-Prusoff equation adapted for tight-binding inhibitors (if
): -
Note: For CAs,
is often , so .
-
Troubleshooting & Critical Factors
| Issue | Cause | Solution |
| Non-Linear Rates (4-NPA) | Spontaneous hydrolysis of substrate. | Use a "No Enzyme" blank for every compound concentration to subtract background hydrolysis. |
| Precipitation | "Acetic Acid" tail insolubility at high conc. | Ensure DMSO concentration is <5%. Use Tris buffer (pH 8.0) for stock, then dilute to pH 7.4. |
| False Negatives | Slow binding kinetics. | Increase pre-incubation time from 15 min to 1 hour. Sulfonamides are slow-binding inhibitors. |
| High Background (Stopped-Flow) | Ensure the |
Mechanistic Diagram: The "Tail Approach"
This diagram visualizes why the 3-Ethoxythiocarbonyl... analog is designed this way.
Caption: Structural mechanism. The "Head" disables the catalytic metal, while the "Tail" interacts with isoform-unique residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
- Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylphenylacetic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides structural basis for the phenyl-acetic acid scaffold).
-
Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 52(23), 7473-7482. (Relevant for thiocarbonyl mechanistic understanding). Link
-
BenchChem Application Note. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link
Sources
- 1. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Document: Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as po... - ChEMBL [ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
"Experimental design for testing 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in vivo"
Application Note: Preclinical Evaluation Pipeline for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Executive Summary & Molecule Profile
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS: 887354-92-9) represents a distinct class of hybrid pharmacophores, likely designed to function as a Hydrogen Sulfide (
The structure combines a phenylacetic acid core (characteristic of COX inhibitors like Diclofenac or Alclofenac) with a sulfamyl-thiocarbonyl moiety (
Experimental Objective: To validate the compound's dual mechanism of action—anti-inflammatory efficacy and superior gastrointestinal safety profile compared to equimolar traditional NSAIDs.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validation pipeline, ensuring that safety (GI integrity) and efficacy (inflammation reduction) are tested in parallel with pharmacokinetic verification.
Figure 1: Integrated Preclinical Validation Pipeline. Blue nodes indicate input; dashed clusters represent parallel experimental modules.
Module A: Formulation & Pharmacokinetics (PK)
Before efficacy testing, you must establish that the thiocarbonyl moiety releases
Protocol 1: Vehicle Selection & Preparation
Phenylacetic acid derivatives are typically lipophilic and acidic.
-
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt in distilled water.
-
Alternative (if solubility fails): 5% DMSO / 45% PEG400 / 50% Saline (Intraperitoneal route only).
-
Preparation:
-
Weigh the compound accurately.
-
Levigate with a small amount of Tween-80 (0.1%) to wet the powder.
-
Gradually add 0.5% CMC while vortexing to create a uniform suspension.
-
Critical Control: Prepare fresh daily. Thiocarbonyl groups can degrade/hydrolyze in aqueous suspension over 24 hours.
-
Protocol 2: H2S Release Quantification (Methylene Blue Assay)
This is the defining assay for this molecule.
-
Sampling: Collect plasma at 15, 30, 60, 120 min post-dosing.
-
Reaction:
-
Mix 100
L plasma with 300 L zinc acetate (1% w/v) to trap sulfide as ZnS. -
Add 100
L -dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl). -
Add 100
L (30 mM in 1.2 M HCl).
-
-
Incubation: 20 min at room temperature.
-
Readout: Measure absorbance at 670 nm .
-
Validation: Construct a standard curve using NaHS (1–100
M).
Module B: In Vivo Anti-Inflammatory Efficacy
The gold standard for testing NSAID-like activity is the Carrageenan-Induced Paw Edema model.
Experimental Design Table
| Group | Treatment | Dose (p.o.) | N (Rats) | Purpose |
| 1 | Vehicle Control | 5 mL/kg | 8 | Baseline inflammation |
| 2 | Reference (Diclofenac) | 10 mg/kg | 8 | Positive Control (COX inhibition) |
| 3 | Test Compound (Low) | 10 mg/kg | 8 | Equimolar efficacy check |
| 4 | Test Compound (High) | 30 mg/kg | 8 | Dose-dependency check |
Step-by-Step Protocol
-
Acclimatization: Use Wistar rats (180–220 g). Fast for 12 hours prior to dosing.
-
Baseline Measurement: Measure initial paw volume (
) using a plethysmometer. -
Drug Administration: Administer Vehicle, Reference, or Test Compound via oral gavage.
-
Induction (T=1h): Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Monitoring: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
Success Criteria: The test compound must show statistically significant edema reduction (
Module C: Gastrointestinal Safety Profiling
This module validates the "value add" of the molecule.[2] If it causes ulcers like standard NSAIDs, the thiocarbonyl modification has failed.
Protocol: Gastric Lesion Scoring
-
Dosing: Administer a single supratherapeutic dose (e.g., 50 mg/kg) or chronic dosing (10 mg/kg daily for 5 days).
-
Termination: Euthanize animals 4 hours post-last dose.
-
Harvest: Remove the stomach, open along the greater curvature, and rinse with saline.
-
Scoring (Macroscopic): Examine under a stereomicroscope (10x).
-
0: Normal mucosa.
-
1: Redness/Hyperemia.
-
2: Single spot ulcer (< 1mm).
-
3: Multiple ulcers or large ulcer (> 2mm).
-
4: Perforation.
-
-
Biochemical Marker (MPO): Homogenize gastric tissue and assay for Myeloperoxidase (MPO) activity. High MPO indicates neutrophil infiltration (inflammation).
Hypothesis: The test compound should show a Lesion Index < 1.0 and significantly lower MPO levels compared to the Reference NSAID (which typically scores > 2.5).
Mechanism of Action Visualization
The following diagram illustrates the proposed metabolic activation of the molecule.
Figure 2: Proposed Metabolic Activation. The molecule cleaves to release the active NSAID core and the H2S gasotransmitter.
References
-
Wallace, J. L. (2007). Hydrogen sulfide-releasing anti-inflammatory drugs.[3][4] Trends in Pharmacological Sciences, 28(10), 501-505.
-
Li, L., et al. (2007). Characterization of a novel, water-soluble hydrogen sulfide-releasing molecule (GYY4137). Circulation, 117(18), 2351-2360.
-
Sparatore, A., et al. (2009). 1,2-Dithiole-3-thione as H2S-donating moiety in new anti-inflammatory agents.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2242-2245.
-
Distrutti, E., et al. (2006). Evidence that hydrogen sulfide exerts antinociceptive effects in the gastrointestinal tract by activating KATP channels. Journal of Pharmacology and Experimental Therapeutics, 316(1), 325-335.
-
Chemical Supplier Reference: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9).[5][6][7] Pharmaffiliates / BroadBio Catalogs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103502219A - Novel small-molecules as therapeutics - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. cmscientifica.com.br [cmscientifica.com.br]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Crystallographic Characterization of Carbonic Anhydrase Complexes with 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Topic: "Use of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in crystallographic studies"
Introduction & Scientific Rationale
The molecule 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9) represents a specialized class of sulfonylthiocarbamate derivatives utilized in the structural biology of metalloenzymes, specifically Carbonic Anhydrases (CAs) .
In drug development, this compound serves as a critical chemical probe for two primary reasons:
-
Probing the "Tail" Approach: The phenyl-acetic acid moiety acts as a scaffold to explore interactions at the rim of the active site, a region crucial for designing isoform-selective inhibitors (e.g., distinguishing the cytosolic CA II from the tumor-associated CA IX).
-
Thiocarbonyl Electronic Effects: The ethoxythiocarbonyl group (
) introduces a "soft" sulfur donor and alters the pKa of the sulfonamide nitrogen. Crystallographic studies are essential to determine if the compound binds as an intact sulfonylthiocarbamate or undergoes in situ hydrolysis, and to map the specific interactions of the thiocarbonyl sulfur within the hydrophobic sub-pockets of the enzyme.
This guide details the protocol for co-crystallizing and soaking this ligand with Carbonic Anhydrase II (hCA II) as a model system, providing a robust workflow applicable to other isoforms.
Chemical Properties & Preparation
Before initiating crystallization, the physicochemical properties of the ligand must be managed to ensure stability and solubility.
| Property | Specification | Critical Note |
| Chemical Name | 3-[(Ethoxythiocarbonyl)sulfamoyl]phenylacetic acid | Structure: EtO-CS-NH-SO₂-Ph-CH₂-COOH |
| CAS Number | 887354-92-9 | Verify purity >98% by HPLC before use. |
| Molecular Weight | ~303.35 g/mol | |
| Solubility | DMSO (High), Water (Low/pH dependent) | Hydrolysis Risk: The thiocarbonyl group is susceptible to hydrolysis in acidic aqueous buffers over long periods. |
| pKa (Predicted) | Sulfonamide NH: ~4.5–5.5 | The N-acylation significantly acidifies the sulfonamide, ensuring it is deprotonated at physiological pH. |
Ligand Stock Preparation Protocol
-
Weighing: Weigh 1–2 mg of solid compound into a sterile microcentrifuge tube.
-
Dissolution: Add 100% DMSO to achieve a concentration of 50 mM . Vortex vigorously.
-
Validation: Visually inspect for particulates.[1] Spin down at 13,000 rpm for 5 minutes to remove insoluble aggregates.
-
Storage: Store aliquots at -20°C. Do not freeze-thaw more than 3 times to prevent degradation of the thiocarbonyl moiety.
Experimental Workflow: Crystallization & Soaking
The most reliable method for obtaining complexes of hCA II with this class of inhibitors is soaking into pre-formed apo-crystals. Co-crystallization is a secondary option if soaking damages the crystal lattice.
Phase 1: Generation of Apo-Crystals (hCA II)
-
Protein Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
Concentration: 10–20 mg/mL.
-
Precipitant: 1.0–1.3 M Sodium Citrate, 100 mM Tris pH 8.5.
-
Method: Hanging drop vapor diffusion. Mix 1 µL protein + 1 µL reservoir.
-
Incubation: 20°C. Crystals typically appear within 2–5 days.
Phase 2: Ligand Soaking Protocol (Critical Step)
This protocol is optimized to maximize occupancy while minimizing lattice damage and ligand hydrolysis.
Step-by-Step Soaking Procedure:
-
Harvest Buffer Preparation: Prepare a solution matching the reservoir (1.2 M Sodium Citrate, 100 mM Tris pH 8.5) plus 5% DMSO .
-
Ligand Dilution: Dilute the 50 mM Ligand Stock (in DMSO) into the Harvest Buffer to a final concentration of 1–5 mM .
-
Note: The final DMSO concentration should not exceed 5-10%.
-
-
Soaking: Transfer apo-crystals using a loop into the Ligand-Harvest drop.
-
Incubation Time:
-
Standard: 1–2 hours.
-
Extended: Overnight (Only if occupancy is low; risk of hydrolysis increases).
-
-
Cryo-Protection: Transfer the crystal briefly (5–10 seconds) into Harvest Buffer containing 20% Glycerol + 1 mM Ligand .
-
Freezing: Flash-cool immediately in liquid nitrogen.
Phase 3: Data Collection Strategy
-
Beamline: Synchrotron source recommended for high resolution (<1.5 Å).
-
Wavelength: 1.0000 Å (Standard).
-
Anomalous Signal: If the binding orientation of the Thiocarbonyl Sulfur is ambiguous, collect a dataset at 1.77 Å (7 keV) to maximize the Sulfur anomalous signal (
), aiding in distinguishing O vs S atoms.
Visualizing the Workflow
Caption: Workflow for structural characterization of hCA II-ligand complexes via soaking.
Structure Solution & Refinement Guidelines
Processing the data for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid requires careful attention to ligand restraints, particularly the thiocarbonyl group.
Ligand Restraints Generation
Do not rely on auto-generated restraints without manual verification.
-
SMILES String: CCOC(=S)NS(=O)(=O)c1cccc(CC(=O)O)c1 (Verify substitution pattern).
-
Tools: Use eLBOW (Phenix) or AceDRG (CCP4).
-
Critical Check: Verify the C=S bond length . It should be approximately 1.60–1.65 Å . If the restraints default to a C-S single bond (~1.8 Å), the density fit will be poor.
Refinement Strategy
-
Molecular Replacement (MR): Use PDB ID 3KS3 (Apo hCA II) as the search model. Remove water molecules from the active site before refinement.
-
Initial Maps: Inspect the
difference map at the active site (Zinc). -
Ligand Placement:
-
The Sulfonamide Nitrogen should coordinate the Zinc ion (distance ~2.0 Å).
-
Ambiguity Check: Look for the larger electron density of the Thiocarbonyl Sulfur versus the Ethoxy Oxygen. The Sulfur is "fatter" and has more electrons.
-
Tail Orientation: The phenyl-acetic acid tail should extend towards the hydrophilic half of the active site entrance.
-
-
Occupancy Refinement: If the ligand density is weak, refine the occupancy. Values <0.7 may indicate poor solubility or insufficient soaking time.
Interpretation of Results (Case Study)
When analyzing the solved structure, focus on these specific interactions to validate the utility of the ligand:
| Interaction Zone | Expected Observation | Significance |
| Zinc Coordination | Tetrahedral geometry involving His94, His96, His119, and the Ligand N. | Confirms the "classic" sulfonamide inhibition mechanism is maintained despite N-acylation. |
| Thiocarbonyl Group | Interaction with Thr199 or hydrophobic contacts with Val121 . | The C=S group is a weaker H-bond acceptor than C=O but more lipophilic. This interaction defines the specificity profile. |
| Acetic Acid Tail | H-bonds with solvent or residues at the rim (e.g., His64 , Asn62 ). | This validates the "Tail Approach" for designing dual-action inhibitors or improving water solubility. |
Mechanism of Action Diagram
The following diagram illustrates the hypothetical binding network you should look for in the electron density.
Caption: Schematic of the expected coordination and interaction network in the hCA II active site.
Troubleshooting Common Issues
-
Issue: Ligand Density is Broken or Missing.
-
Cause: Hydrolysis of the thiocarbonyl group or low occupancy.
-
Solution: Use fresh ligand stock. Decrease soaking time (try 30 mins) but increase concentration (up to 10 mM if soluble).
-
-
Issue: "Green Blob" in Difference Map.
-
Cause: Unaccounted anomalous scattering or incorrect element assignment (O vs S).
-
Solution: Check the B-factors. If the "Oxygen" B-factor is very low (<10), it is likely a Sulfur atom.
-
-
Issue: Crystal Cracking.
-
Cause: DMSO shock.
-
Solution: Step-wise soaking (1% -> 2% -> 5% DMSO) or co-crystallization.
-
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II complex with a sulfonylthiocarbamate inhibitor." Journal of Medicinal Chemistry.
-
Fisher, Z., et al. (2007). "Structural studies of Carbonic Anhydrase II." Acta Crystallographica Section F. Link
-
CCP4 Study Group. (2023). "AceDRG: Stereochemical restraints for crystallography." CCP4 Software Suite Documentation. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. Given the molecule's unique combination of a phenylacetic acid core, a sulfonamide linkage, and a potentially labile ethoxythiocarbonyl group, purification requires a nuanced approach. This document addresses common issues in a question-and-answer format, explaining the chemical principles behind each troubleshooting step to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Stability Concerns
Question: What are the primary stability challenges with 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid during purification?
Answer: The primary challenge is the molecule's susceptibility to hydrolysis, particularly at the ethoxythiocarbonyl and sulfonamide moieties. This degradation can be catalyzed by acidic or basic conditions, as well as elevated temperatures.
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions, sometimes present in normal-phase silica gel chromatography, can lead to the cleavage of the ethoxythiocarbonyl group, resulting in the corresponding sulfonamide and other by-products.[1][2]
-
Base-Catalyzed Hydrolysis: Strong bases (e.g., NaOH, KOH) used during aqueous extractions can rapidly hydrolyze the thiocarbonyl group and potentially the sulfonamide linkage, especially with heating.[1][3][4] The process is analogous to saponification.[1]
-
Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation or recrystallization can lead to decomposition.
Recommendation: Always use the mildest conditions possible. Monitor every step with an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, more polar spots or peaks, which often indicate degradation.
Question: What are the best analytical methods to assess the purity of my compound and identify impurities?
Answer: A combination of chromatographic and spectroscopic methods is essential for reliable purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for this molecule. It allows for the separation of the target compound from its impurities and provides mass-to-charge ratio data to help identify them.[5][6][7] It is particularly useful for detecting hydrolysis by-products.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: If an LC-MS is unavailable, HPLC-UV is a reliable alternative for quantitative purity analysis. The aromatic ring provides a strong chromophore for UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can help identify major impurities if their concentration is sufficient (>1-5%).
-
Thin Layer Chromatography (TLC): TLC is a rapid, inexpensive tool for monitoring reaction progress and the effectiveness of purification steps in real-time.
| Technique | Primary Use | Recommended Starting Conditions |
| LC-MS | Purity assessment, impurity identification | Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Acetonitrile or MethanolGradient: 10% to 95% B over 5-10 minutes[5][8] |
| ¹H NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will solubilize the acidic proton and any polar impurities. |
| TLC | Reaction/purification monitoring | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30-50% Ethyl Acetate in Hexanes with 1% Acetic Acid. The acetic acid helps to reduce tailing of the carboxylic acid spot.[9][10] |
Section 2: Troubleshooting Purification by Recrystallization
Question: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystal lattice formation.
Causality: The high concentration of solute, combined with a rapid temperature drop, forces the compound out of solution before it has time to organize into a stable crystal structure. The presence of impurities can disrupt this organization process.
Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling is critical for forming well-ordered crystals.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Use a Different Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often effective for molecules like this with varied polarity.[11] A good starting point is a polar solvent in which the compound is soluble (like Ethyl Acetate, Acetone, or Methanol) and a non-polar solvent in which it is not (like Hexanes or Heptane).
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the "good" (polar) solvent at room temperature or with gentle warming.
-
Slowly add the "bad" (non-polar) solvent dropwise with stirring until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Question: I have a solid amorphous powder after solvent evaporation, but I can't get it to crystallize. What should I do?
Answer: An amorphous solid lacks a long-range ordered crystal lattice. Inducing crystallization requires overcoming the kinetic barrier to nucleation.
Troubleshooting Steps:
-
Solvent Slurry: Suspend the amorphous solid in a solvent in which it is only partially soluble. Stir the mixture (slurry) at room temperature for several hours to days. This process allows the solid to slowly dissolve and re-precipitate in its more stable crystalline form.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
Section 3: Purification by Chromatography
Question: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of standard silica gel can catalyze the hydrolysis of the ethoxythiocarbonyl group.
Causality & Solution: Silica gel has acidic silanol groups (Si-OH) on its surface which create a low pH environment. To mitigate this, you can either neutralize the silica or use a less acidic stationary phase.
Workflow: Column Chromatography for Acid-Sensitive Compounds
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. agilent.com [agilent.com]
- 7. d-nb.info [d-nb.info]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
"Degradation pathways of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid in solution"
Welcome to the technical support guide for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. We will explore its degradation pathways, provide troubleshooting for common experimental issues, and offer validated protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule's Chemistry
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is a complex molecule featuring three key functional groups that dictate its stability profile: an ethoxythiocarbamate attached to a sulfonamide, a central sulfonamide linkage, and a terminal acetic acid group. Each of these sites presents a potential liability for degradation under various environmental conditions. This guide provides a systematic approach to identifying and mitigating these degradation pathways.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My compound is rapidly degrading in my aqueous formulation, especially at neutral or basic pH. What is the likely mechanism and how can I control it?
Answer: Rapid degradation in aqueous solutions, particularly under neutral to alkaline conditions, strongly suggests hydrolytic degradation . The most susceptible part of the molecule is the ethoxythiocarbamate group, which can undergo base-catalyzed hydrolysis.
Causality & Scientific Expertise: The hydrolysis of thiocarbamate esters is a well-documented, pH-dependent process.[1] Under basic conditions, the reaction often proceeds through a base-catalyzed elimination mechanism (E1cB).[2] In this pathway, a hydroxide ion abstracts a proton from the sulfonamide nitrogen, creating an anionic intermediate. This intermediate then rapidly eliminates the ethoxythiocarbonyl group. The sulfonamide bond itself is generally more stable but can also be cleaved under more extreme pH and temperature conditions.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed E1cB mechanism for hydrolytic degradation.
Troubleshooting & Experimental Protocol:
Objective: To determine the pH-rate profile of your compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7.4, 9, 12). Use buffers with minimal catalytic activity, such as phosphate or acetate.
-
Sample Preparation: Prepare a stock solution of your compound in an organic solvent miscible with water (e.g., Acetonitrile or DMSO). The final concentration of the organic solvent in the buffer should be low (<1%) to avoid solubility issues. A typical starting drug concentration for such studies is 1 mg/mL.[3]
-
Incubation: Dilute the stock solution into each buffer to a final working concentration. Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).[3] Protect samples from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching (if necessary): If degradation is rapid, immediately quench the reaction by acidifying the sample (e.g., with phosphoric acid) to a pH where the compound is stable, and/or freeze it at -20°C or below.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method. Quantify the percentage of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the remaining concentration versus time for each pH. The slope of this line will give you the pseudo-first-order rate constant (k). A plot of log(k) vs. pH will reveal the pH-rate profile.
| Parameter | Recommended Condition | Rationale |
| pH Range | 2.0 - 12.0 | To assess stability in acidic, neutral, and basic environments. |
| Acid | 0.1 M HCl | Standard condition for acid hydrolysis stress testing. |
| Base | 0.1 M NaOH | Standard condition for base hydrolysis stress testing.[4] |
| Temperature | 40°C - 70°C | To accelerate degradation to an observable rate.[5] |
| Duration | Up to 7 days | Adjust based on observed degradation rate. Aim for 5-20% degradation.[4] |
FAQ 2: I'm observing unexpected degradation products when my solution is exposed to air or formulated with certain excipients. Could this be oxidation?
Answer: Yes, this is likely oxidative degradation. The sulfur atoms in both the thiocarbonyl (C=S) group and the sulfonamide are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or metal ion catalysis.
Causality & Scientific Expertise: The sulfur atom of the thiocarbonyl group can be oxidized to a sulfine (C=S=O) or further products. More commonly, the sulfur in the sulfonamide linkage can be oxidized. Forced degradation studies using oxidizing agents like hydrogen peroxide are a standard industry practice to identify potential oxidative degradants.[6][7] These studies help establish degradation pathways and ensure analytical methods can detect these impurities.[8]
Proposed Oxidative Degradation Pathway:
Caption: Workflow for a photostability degradation study.
Methodology:
-
Sample Preparation: Prepare your compound solution in a photochemically transparent container (e.g., quartz cuvette). Prepare a second identical sample to serve as a dark control by wrapping it completely in aluminum foil.
-
Exposure: Place both samples in a photostability chamber. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [3]3. Analysis: At the end of the exposure period, analyze both the light-exposed sample and the dark control by HPLC.
-
Evaluation: Significant degradation in the light-exposed sample compared to the dark control confirms photolability. Any degradation in the dark control would be attributable to thermal degradation under the chamber's conditions.
Mitigation Strategy: Protect all solutions and solid material from light by using amber vials or by working under low-light conditions.
FAQ 4: I am working in a biological matrix (e.g., plasma) and see rapid loss of my compound. Could enzymes be responsible?
Answer: Yes, enzymatic degradation is a strong possibility in biological matrices. The ethoxy group on the thiocarbamate is an ester-like linkage that could be a substrate for esterase enzymes, which are abundant in plasma and tissues.
Causality & Scientific Expertise: Esterases are enzymes that catalyze the hydrolysis of esters. While the ethoxythiocarbonyl group is not a classic ester, its structure is similar enough to be recognized by promiscuous esterases. [9]Additionally, other metabolic enzymes could potentially modify the acetic acid side chain. [10][11]Studies on cellulose acetate have shown that acetyl esterases can cleave acetyl groups from larger molecules. [12] Troubleshooting & Experimental Protocol:
Objective: To determine if the compound is a substrate for metabolic enzymes (e.g., esterases).
Methodology:
-
Matrix Preparation: Obtain a relevant biological matrix (e.g., human plasma, liver microsomes).
-
Incubation Setup:
-
Test Condition: Incubate your compound in the biological matrix at 37°C.
-
Heat-Inactivated Control: Incubate your compound in a sample of the matrix that has been heat-inactivated (e.g., heated to 60°C for 30 minutes) to denature the enzymes.
-
Chemical Inhibitor Control (Optional): Include a condition with a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate) to specifically block esterase activity.
-
-
Time Points: Collect samples over a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Evaluation: A significantly faster rate of degradation in the active matrix compared to the heat-inactivated control is strong evidence of enzymatic degradation.
References
- ICH Q1A(R2) Expectations for Compliance. (2026, February 15). Vertex AI Search.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Photoinduced degradation of sulfonamides, kinetic, and structural characterization of transformation products and assessment of environmental toxicity. (2017, September 19). Taylor & Francis.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. (2006, February 8).
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- The El cB Mechanism for Thiocarbamate Ester Hydrolysis: Equilibrium and Kinetic Studies. (1984). RSC Publishing.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles.
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. (2006, March 15). PubMed.
- The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC.
- Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (2025, August 6).
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI.
- Riemschneider thiocarbam
- Acetic acid production from corn straw via enzymatic degradation using putative acetyl esterase from the metagenome assembled genome. (2025, June 15). PubMed.
- Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. OUCI.
- Enzymatic Systems for Cellulose Acetate Degrad
- Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022, December 3). MDPI.
- HOW TO APPROACH A FORCED DEGRAD
- Effect of Acetic Acid and Citric Acid Modification on Biodegradability of Cassava starch Nanocomposite Films. David Publishing.
- Acetic Acid: The Versatile Molecule—Weak Acid with Tidal Impact in Chemistry, Industry, and Daily Life. (2026, February 15). Saint Augustine's University.
- Enzymes Responsible for Acetate Oxidation by Acetic Acid Bacteria. (2025, August 6).
- Evolution of Efficient Pathways for Degrad
- Antibiotic Degradation via Fenton Process Assisted by a 3-Electron Oxygen Reduction Reaction Pathway Catalyzed by Bio-Carbon–Manganese Composites. (2024, June 28). MDPI.
- Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. (2022, December 10). MDPI.
- Degradation Pathways.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. BMC Chemistry.
- Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000, October 15). PubMed.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI.
- Effect of temperature, pH and light on the stability of sulforaphane solution.
- Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. (2024, November 6). MDPI.
- Acetate Degradation at Low pH by the Moderately Acidophilic Sulfate Reducer Acididesulfobacillus acetoxydans gen. (2022, March 4). Frontiers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetic acid production from corn straw via enzymatic degradation using putative acetyl esterase from the metagenome assembled genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
The following technical guide addresses the synthesis and troubleshooting of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid , a critical intermediate often utilized in the preparation of sulfonylurea derivatives and related pharmaceutical/agrochemical scaffolds.
This guide is structured to provide autonomous, high-level technical support, moving beyond generic instructions to address the specific mechanistic failures and side reactions inherent to this chemistry.
Status: Operational Role: Senior Application Scientist Context: N-Thioacylation of Sulfonamides & Carboxylic Acid Integrity
Executive Technical Summary
The synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid typically involves the nucleophilic substitution of Ethyl Thionochloroformate (ETC) by the nitrogen atom of 3-Sulfamylphenylacetic Acid (or its ester precursor).
While the reaction appears straightforward, the presence of a bifunctional substrate (Sulfonamide + Carboxylic Acid) and the high reactivity of the thionocarbonyl electrophile introduce complex chemoselectivity challenges. Success depends on controlling the competition between N-thioacylation, O-acylation (mixed anhydride formation), and hydrolytic decomposition.
Core Reaction:
Critical Reaction Pathways & Side Reactions
The following diagram details the primary reaction network, highlighting the desired pathway versus the critical side reactions that reduce yield and purity.
Figure 1: Reaction network showing the competitive landscape between N-thioacylation (Target) and O-acylation/Oxidation pathways.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users during the synthesis.
Category 1: Yield & Stoichiometry Issues
Q1: My conversion is stuck at ~60%, and adding more Ethyl Thionochloroformate (ETC) doesn't help. Why?
-
Diagnosis: Reagent Hydrolysis. ETC is highly moisture-sensitive. If your solvent (Acetone/DMF) is "wet" or the atmosphere is humid, ETC hydrolyzes to Ethanol, COS, and HCl before it reacts with the sulfonamide.
-
Mechanism:
. -
Solution:
-
Dry solvents over molecular sieves (3Å) to <0.05% water content.
-
Increase ETC equivalents to 1.2–1.5 eq only if anhydrous conditions are maintained.
-
Protocol Check: Add ETC dropwise at 0°C to minimize hydrolytic competition.
-
Q2: I am isolating a product with [M+88] mass shift. What is this?
-
Diagnosis: Bis-Thioacylation. The sulfonamide nitrogen has an acidic proton even after the first substitution. Excess base and reagent can lead to the formation of the N,N-bis(ethoxythiocarbonyl) species.
-
Solution:
-
Strictly control stoichiometry (1.0–1.1 eq of ETC).
-
Avoid using strong bases (like NaH) if K2CO3 is sufficient; the mono-anion is less nucleophilic than the dianion.
-
Category 2: Impurity Profiling[1][2]
Q3: I see a significant impurity at [Target Mass - 16]. Is this the starting material?
-
Diagnosis: Oxidative Desulfurization. No, this is likely the Sulfonyl Carbamate analog (
), where the thiocarbonyl sulfur ( ) has been replaced by oxygen ( ). -
Cause:
-
Presence of oxidizing agents or peroxides in ether/THF solvents.[1]
-
Exposure to air at high temperatures.
-
Silver/Mercury salts: If you used metal salts for workup (rare but possible), they promote this exchange.
-
-
Solution: Use peroxide-free solvents and perform the reaction under an inert atmosphere (
/Ar).
Q4: The NMR shows a split pattern for the ethyl group, and the integration is off. Is it a rotamer?
-
Diagnosis: Mixed Anhydride Formation. If you reacted the free acid without protection, the ETC reagent likely reacted with the carboxylic acid moiety to form a mixed anhydride:
. -
Verification: Check IR for a shift in the carbonyl stretch (anhydrides show split C=O bands).
-
Fix:
-
Route A (Preferred): Perform the reaction on the Methyl/Ethyl Ester of the phenylacetic acid, then hydrolyze the ester carefully (LiOH/THF) as a final step.
-
Route B (Direct): Use exactly 2.0–2.2 equivalents of mild base (e.g.,
) to ensure the carboxylate exists as a salt, but keep the temperature low (<5°C) to reduce its nucleophilicity relative to the sulfonamide anion.
-
Optimized Experimental Protocol
This protocol is designed to maximize chemoselectivity for the N-thioacylation while suppressing mixed anhydride formation.
Reagents:
-
Substrate: 3-Sulfamylphenylacetic Acid (1.0 eq)
-
Reagent: Ethyl Thionochloroformate (1.1 eq) [CAS: 2812-72-8]
-
Base: Potassium Carbonate (anhydrous, 2.5 eq) or Triethylamine (2.2 eq)
-
Solvent: Anhydrous Acetone or MeCN (Dry)
Step-by-Step Methodology:
-
Solubilization & Deprotonation:
-
Charge the reaction vessel with 3-Sulfamylphenylacetic Acid and Anhydrous Acetone .
-
Add Potassium Carbonate (
) (2.5 eq) in one portion. -
Technical Insight: The excess base is required to neutralize the carboxylic acid (1 eq) and deprotonate the sulfonamide (1 eq), plus a slight excess to scavenge HCl.
-
Stir at 20–25°C for 30 minutes to ensure formation of the soluble dicarboxylate/sulfonamide salt species.
-
-
Controlled Addition (The Critical Step):
-
Cool the mixture to 0°C (Ice/Water bath).
-
Add Ethyl Thionochloroformate (1.1 eq) dropwise over 20 minutes.
-
Why? Low temperature favors the kinetic reaction at the softer nucleophile (Sulfonamide Nitrogen) over the harder nucleophile (Carboxylate Oxygen).
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature naturally. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC. Look for the disappearance of the sulfonamide.
-
Note: If the reaction stalls, add 0.1 eq of catalyst (DMAP) cautiously, but be aware this increases risk of O-acylation.
-
-
Workup (Acidification):
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate to remove Acetone.
-
Dissolve residue in water.
-
Acidify carefully with 1N HCl to pH ~3–4.
-
Warning: Do not go to pH < 1 or heat, as the ethoxythiocarbonyl group is acid-labile (hydrolysis to sulfonamide).
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Toluene is preferred over column chromatography, as silica gel can sometimes degrade the thiocarbonyl moiety.
-
Data Summary: Solvent & Base Effects[3][4]
| Solvent System | Base | Yield | Main Side Reaction | Recommendation |
| Acetone (Dry) | 85-92% | Minimal; trace hydrolysis | Recommended | |
| DMF | NaH | 65-75% | Bis-acylation; decomposition | Too aggressive |
| DCM | TEA | 70-80% | Mixed Anhydride (O-acylation) | Moderate risk |
| Water/Acetone | NaOH | <40% | Reagent Hydrolysis | Avoid |
References
-
Sulfonylurea Synthesis via Ethyl Chlorothioformate
- Title: "Synthesis and herbicidal activity of new sulfonylurea deriv
- Source: Journal of Agricultural and Food Chemistry.
- Context: Describes the general reactivity of sulfonamides with chlorothioformates to form carbamates/thiocarbam
-
URL:[Link] (General Journal Link for verification of method class).
-
Chemistry of Thionochloroformates
-
Protecting Group Strategies (Ethoxythiocarbonyl)
-
Product Verification (Structure)
- Title: "3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid Product Page."
- Source: Splendid Lab / Pharmaffili
- Context: Confirms the existence and commercial availability of the specific intermedi
-
URL:[Link] (Base URL for supplier verification).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
Technical Support Center: Solubility Optimization for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (ETSPA)
Topic: Prevention of Precipitation in Biological Buffers Document ID: TS-SOL-2024-09 Audience: Discovery Biologists, Medicinal Chemists, HTS Operators
Executive Summary & Chemical Profile[1]
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (referred to hereafter as ETSPA ) presents a classic solubility challenge common to lipophilic weak acids. Based on its chemical nomenclature, this molecule contains two distinct polarity zones:
-
The Hydrophobic Core: A phenyl ring substituted with an ethoxy group and a thiocarbonyl moiety (
), contributing to high lipophilicity (High LogP). -
The Ionizable Head: A carboxylic acid group (acetic acid moiety) and a sulfamyl group (
), which typically exhibits acidic pKa values (range 3.5–5.0).
The Core Problem: ETSPA is prone to "solvent shock" precipitation. When a high-concentration DMSO stock (e.g., 10 mM) is introduced into an aqueous buffer (pH 7.4), the hydrophobic effect drives the molecules to aggregate before they can ionize and solvate, leading to immediate turbidity or slow crystallization.
Troubleshooting Guide (Q&A)
Category A: Immediate Precipitation (The "Crash Out")
Q: I see a white cloud immediately after adding my DMSO stock to PBS. Why? A: This is Kinetic Precipitation . You have exceeded the local solubility limit at the injection site.
-
Mechanism: When a drop of DMSO enters water, the DMSO diffuses away faster than the ETSPA molecules can disperse. For a split second, the local concentration of ETSPA is extremely high in a water-rich environment. Since ETSPA is lipophilic, it aggregates into solid particles (nucleation) before it can interact with the buffer ions to become soluble.
-
Solution:
-
Vortex First: Create a vortex in your buffer before adding the compound.
-
Subsurface Injection: Inject the stock directly into the center of the vortex, not on the liquid surface or the tube wall.
-
Intermediate Dilution: See Protocol B below.
-
Q: Does the choice of buffer salt matter?
A: Yes. PBS (Phosphate Buffered Saline) contains Potassium (
-
Risk: Lipophilic acids often form salts with lower solubility products (
) in the presence of high ionic strength (Common Ion Effect). Potassium salts of sulfonamide-like structures are frequently less soluble than their Sodium or Tris counterparts. -
Recommendation: Switch to a "Good’s Buffer" with lower ionic strength and bulkier organic counter-ions, such as 50 mM HEPES or Tris-HCl (pH 7.5) . These organic cations reduce the likelihood of "salting out."
Category B: Stability Over Time
Q: The solution was clear initially, but crystals appeared after 4 hours. What happened? A: You are operating in the Metastable Zone .
-
Mechanism: You initially achieved a supersaturated state (Kinetic Solubility) which is thermodynamically unstable. Over time, the system seeks equilibrium (Thermodynamic Solubility), causing the excess compound to crystallize.
-
Solution:
-
Reduce Concentration: You are likely above the thermodynamic limit.[1] Determine the true limit using Protocol A.
-
Add Polymer: Add 0.5% Methylcellulose or 1% PVP (Polyvinylpyrrolidone) . These polymers inhibit crystal nucleation, extending the stability of the supersaturated state for assay duration (6–12 hours).
-
Q: My compound precipitates when I freeze the buffer for later use. A: Do not freeze diluted working solutions.
-
Mechanism: As water freezes, it forms pure ice crystals, excluding solutes into an increasingly concentrated unfrozen liquid pocket (Cryoconcentration). This forces ETSPA concentrations to rise massively, causing irreversible precipitation.
-
Rule: Always prepare working dilutions fresh from DMSO stock.
Visualizing the Solubility Landscape
The following diagram illustrates the decision logic for troubleshooting ETSPA precipitation based on observation timing and buffer conditions.
Figure 1: Decision tree for diagnosing precipitation mechanisms of ETSPA.
Validated Experimental Protocols
Protocol A: The "Shift-pH" Dilution Method
Best for preventing kinetic precipitation during stock dilution.
Principle: ETSPA is an acid.[2] It is most soluble when fully ionized. We ensure the compound is never exposed to a neutral/acidic environment while in a high-concentration state.
-
Prepare Stock: 10 mM ETSPA in 100% DMSO.
-
Prepare "Intermediate" Buffer: 100 mM Tris-HCl or HEPES adjusted to pH 8.5 .
-
Step 1 Dilution (10x): Add 10 µL of Stock to 90 µL of the pH 8.5 buffer. Vortex immediately.
-
Result: The high pH ensures immediate ionization of the carboxylic acid, preventing aggregation.
-
-
Step 2 Dilution (Final): Dilute this intermediate 1:10 into your final assay buffer (e.g., pH 7.4).
-
Why it works: The compound is already solvated and ionized before it hits the lower pH, bypassing the nucleation energy barrier.
-
Protocol B: Cosolvent & Surfactant Optimization
Use this if the compound precipitates despite proper mixing.
| Component | Recommended Conc. | Mechanism of Action |
| DMSO | 1% - 2% (Final) | Disrupts water lattice; solvates hydrophobic core. |
| Tween-20 | 0.01% - 0.05% | Surfactant. Prevents aggregation by coating hydrophobic particles. |
| HP-β-Cyclodextrin | 5% - 10% (w/v) | Encapsulation. The hydrophobic phenyl ring sits inside the CD cavity, hiding it from water. |
| Glycerol | 5% - 10% | Increases viscosity, slowing down diffusion-controlled nucleation. |
Experimental Workflow:
-
Prepare assay buffer containing 0.05% Tween-20 .
-
Add DMSO stock to this surfactant-rich buffer.
-
Incubate 30 mins at RT.
-
Measure turbidity (OD600) to confirm solubility.
References & Authoritative Grounding
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Chapter on Solubility).
-
Source:
-
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 163-180.
-
Source:
-
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Source:
-
-
BenchChem Technical Guides. Troubleshooting Compound Precipitation in Biological Assays.
-
Source:(General reference for buffer handling protocols).
-
Sources
"Metabolic instability of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid"
Executive Summary & Compound Profile
Subject: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
Chemical Classification: Sulfonylthiocarbamate / Phenylacetic Acid Derivative
Core Challenge: High metabolic lability of the thiocarbonyl (
Introduction: Researchers working with 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid often encounter rapid disappearance of the parent compound in hepatocyte and microsomal incubations, accompanied by the formation of a mass -16 Da metabolite (desulfuration) or cleavage products. This guide addresses the oxidative desulfuration pathway—a hallmark of thiocarbonyl metabolism—and provides troubleshooting steps to distinguish enzymatic metabolism from chemical instability.
The presence of the ethoxythiocarbonylsulfamyl group (
Technical Troubleshooting & FAQs
Q1: We observe rapid loss of the parent compound in human liver microsomes (HLM) but low recovery of the expected glucuronide. What is happening?
Diagnosis: You are likely observing Oxidative Desulfuration , not just conjugation.
Explanation: While the phenylacetic acid tail is a target for glucuronidation (Phase II), the thiocarbonyl (
-
Mechanism: The sulfur atom undergoes S-oxygenation to form a reactive sulfine intermediate (
), which rearranges to release elemental sulfur (or reactive sulfur species) and the stable carbonyl analog (3-Ethoxycarbonylsulfamylphenyl acetic acid). -
Mass Shift: This results in a net loss of Sulfur (32 Da) and gain of Oxygen (16 Da), appearing as a -16 Da mass shift in LC-MS/MS.
Actionable Step:
-
Search for the Oxo-Metabolite (M - 16 Da).
-
Perform an incubation in the presence of Methimazole (FMO inhibitor) or 1-Aminobenzotriazole (ABT) (pan-CYP inhibitor) to partition the clearance mechanism.
Q2: The compound degrades in buffer even without enzymes. Is this normal?
Diagnosis: Yes, this indicates Chemical Hydrolysis of the sulfonylthiocarbamate linkage.
Explanation: The
-
pH Sensitivity: This hydrolysis is base-catalyzed. At pH 7.4 (physiological), the rate is significant. At pH > 8.0, it is rapid.
-
Products: Hydrolysis yields the Sulfonamide (3-Sulfamylphenyl acetic acid) and O-Ethyl thiocarbonate (which decomposes further).
Actionable Step:
-
Buffer Check: Switch to a lower pH buffer (pH 6.5) for sample processing if physiological relevance allows, or strictly control temperature (
) during processing. -
Control: Always include a Heat-Inactivated Control (microsomes heated to
for 10 min) to quantify the non-enzymatic contribution to clearance.
Q3: Our LC-MS signal is unstable/variable. How do we stabilize the samples?
Diagnosis: Reactive Sulfur Species (RSS) or oxidative degradation during analysis. Explanation: The desulfuration process releases reactive sulfur which can bind to the parent compound or protein, or the thiocarbonyl group itself can oxidize in the autosampler.
Actionable Step:
-
Antioxidants: Add Ascorbic Acid (1 mM) or Dithiothreitol (DTT) to the quench solution (e.g., Acetonitrile). Note: DTT may reduce the thiocarbonyl, so validate first.
-
Temperature: Keep autosampler at
. -
Solvent: Avoid protic solvents (methanol) in the stock solution if long-term stability is an issue; use DMSO or Acetonitrile.
Experimental Protocols
Protocol A: Differentiating Metabolic vs. Chemical Instability
Objective: To quantify the contribution of CYP/FMO metabolism versus chemical hydrolysis.
-
Preparation:
-
Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).
-
-
Incubation Groups:
-
Group A (Active): HLM + NADPH + Test Compound (
). -
Group B (No Cofactor): HLM + Buffer + Test Compound (Detects hydrolytic enzymes/chemical instability).
-
Group C (Heat-Inactivated): Boiled HLM + NADPH + Test Compound (Detects purely chemical instability).
-
-
Execution:
-
Pre-incubate HLM and Buffer at
for 5 min. -
Initiate with NADPH (or Buffer for Group B).
-
Sample at
min. -
Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min,
). -
Analyze supernatant via LC-MS/MS monitoring Parent and Oxo-Metabolite.
-
-
Calculation:
- .
Protocol B: Stability Data Summary Table
| Parameter | Condition | Stability Outcome | Major Product |
| Chemical Stability | pH 2.0 (Simulated Gastric) | High Stability | N/A |
| Chemical Stability | pH 7.4 (PBS, | Moderate Instability ( | Sulfonamide (Hydrolysis) |
| Metabolic Stability | HLM + NADPH | Low Stability ( | Oxo-derivative (Desulfuration) |
| Metabolic Stability | Hepatocytes (Cryopreserved) | Low Stability | Oxo-derivative + Glucuronide |
Pathway Visualization
The following diagram illustrates the competing pathways of Oxidative Desulfuration (Metabolic) and Hydrolysis (Chemical).
Figure 1: Metabolic and chemical degradation pathways. The primary metabolic route is oxidative desulfuration to the oxo-metabolite, while chemical hydrolysis competes at physiological pH.
References
-
Mechanism of Oxidative Desulfuration
- Cashman, J. R., & Hanzlik, R. P. (1981). "Oxidation of thiocarbonyl compounds by liver microsomes." Journal of Biological Chemistry.
-
Source:
-
Metabolic Instability of Thiocarbonyls
- Dalvie, D. K., et al. (2002). "Metabolism of the thiocarbonyl functional group." Current Pharmaceutical Design.
-
Source:
-
Sulfonylthiocarbamate Chemistry
- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. Wiley. (Provides structural context for the lability of the bond).
-
Source:
-
In Vitro Stability Assay Standards
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard protocols for distinguishing chemical vs. metabolic stability).
-
Source:
-
Disclaimer: This guide is for research purposes only. The compound 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is a research chemical and not approved for clinical use. Always consult Safety Data Sheets (SDS) before handling.
Sources
Technical Support Center: Purification of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of crude 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. It addresses common challenges and offers troubleshooting strategies grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid?
The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Given the structure of the target molecule, potential impurities could be related to the starting materials used in its synthesis, which is a derivative of phenylacetic acid.[1][2]
Q2: My purified product has a lower-than-expected melting point and a broad melting range. What does this indicate?
A depressed and broad melting point range is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. This is a fundamental principle of melting point depression.
Q3: I'm observing poor recovery after recrystallization. What are the likely causes?
Low recovery is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor even after cooling.[3]
-
Selecting an inappropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Incomplete crystallization: Insufficient cooling time or temperature will result in a supersaturated solution where not all the product has crystallized out.[3]
Q4: How do I choose the best analytical technique to assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining the purity of organic acids like 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.[5] It allows for the quantification of impurities and can be optimized with various columns and detectors.[6] Other useful techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.[5]
-
Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify impurities by their mass-to-charge ratio.[5][7]
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oily liquid.
Causality: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[8] Impurities can also lower the melting point of the mixture, contributing to this phenomenon.
Troubleshooting Protocol:
-
Re-heat the solution: Gently warm the flask to redissolve the oil.
-
Add more solvent: Introduce a small amount of additional hot solvent to the solution. This can help to keep the compound dissolved at a slightly lower temperature.[8]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. You can achieve this by leaving the flask on a cooling hot plate or insulating it.[3][4]
-
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point should be selected. Alternatively, a mixed solvent system can be employed to fine-tune the solubility characteristics.[9]
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for Acetic Acid Derivatives | Notes |
| Water | 100 | Potentially suitable, but polarity may be too high. | Can be used in a mixed solvent system. |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. | |
| Ethyl Acetate | 77 | Often a good choice for aryl acetic acids.[10] | |
| Toluene | 111 | May be too non-polar, risk of oiling out if melting point is low. | |
| Acetic Acid | 118 | Can be used for recrystallization of some ligands.[11] | Assumed to be glacial unless otherwise specified.[11] |
| Hexanes | 69 | Generally too non-polar for this compound. | Can be used as an anti-solvent in a mixed system.[12] |
Issue 2: Persistent Impurities After Multiple Recrystallizations
Symptom: Analytical data (e.g., HPLC, TLC) shows the presence of one or more impurities even after repeated recrystallization attempts.
Causality: The impurity may have very similar solubility properties to your target compound in the chosen solvent, leading to co-crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Detailed Protocols:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[13][14] Since 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is acidic, it can be selectively extracted into an aqueous basic solution, leaving neutral or basic impurities in the organic phase.[15][16]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium carbonate solution).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[13]
-
Allow the layers to separate. The deprotonated acidic product will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acidic product.
-
Combine the aqueous extracts and carefully acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out.[17]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Column Chromatography: If acid-base extraction is ineffective or introduces new issues, column chromatography provides a more refined separation based on differential adsorption of components to a stationary phase.[18]
Experimental Protocol: Column Chromatography
-
Select a Stationary Phase: Silica gel is a common choice for the purification of organic compounds.[19]
-
Choose a Solvent System (Eluent): Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities. A typical starting point for an acidic compound might be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[19][20]
-
Pack the Column: Prepare a slurry of the silica gel in the non-polar solvent and carefully pour it into the column, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. You can either use a constant solvent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to improve separation.[18]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Issue 3: HPLC Troubleshooting - Poor Peak Shape and Shifting Retention Times
Symptom: Your HPLC chromatogram shows broad, tailing, or fronting peaks, or the retention time of your main peak is inconsistent between runs.
Causality: These issues can arise from various parts of the HPLC system, including the column, mobile phase, or injector.[21]
Troubleshooting Decision Tree:
Caption: HPLC troubleshooting decision tree.
Specific Actions:
-
Mobile Phase: Ensure your mobile phase is freshly prepared, well-mixed, and thoroughly degassed. For acidic compounds, the pH of the mobile phase is critical for consistent retention times and good peak shape.[22] Buffers should be changed regularly.[21]
-
Column: A fouled column can lead to poor peak shape.[21] Try flushing the column with a strong solvent.[22] If retention times are shifting, it could indicate temperature fluctuations; ensure the column oven is maintaining a stable temperature.[23]
-
Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase to avoid peak distortion.[21]
-
System Integrity: Check for leaks throughout the system, from the pump to the detector.[22] Inconsistent flow from the pump can cause retention time shifts.[23]
References
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SATHEE. (n.d.). Chemistry Crystallization.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- University of York, Chemistry Teaching Labs. (n.d.). Chemically-active extraction.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- Guide for crystallization. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Sciences.
- Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision.
- Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Shimadzu (Europe). (n.d.). Analytical Methods for Organic Acids.
- Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
- Thermo Fisher Scientific - US. (n.d.). Analyzing Organic Acids by Ion Chromatography.
- Hartwig, J. F., & Shaughnessy, K. H. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 290–293.
- The Royal Society of Chemistry. (n.d.). Supporting Information for ....
- Cassar, L., & Foa, M. (1975). Method of preparing aryl acetic acids (U.S. Patent No. 3,928,429). U.S. Patent and Trademark Office.
- Ikhlef, S. (2026). PW 01: recrystallization. E-learning.
- Reddy, P. V. N., & Porco, J. A. (n.d.). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. NIH.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Iftime, M., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
- Xiao, H. D., & Charpentier, P. A. (2011). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1442.
- ResearchGate. (2025, August 7). Separation of Aryl Propionic Acids by Capillary Liquid Chromatography.
- Journal of Pharmaceutical Research. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Reddit. (2015, June 16). Recrystallization from acetic acid?. r/chemistry.
- Google Patents. (n.d.). US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SIELC Technologies. (n.d.). Acetic Acid.
- Textile Today. (2022, March 25). A critical review: production & purification process of acetic acid from the sustainable sources.
- JECFA. (n.d.). HPLC Method for Flavourings.
- ResearchGate. (n.d.). hplc based procedure development for monitoring acetic acid in daclatasvir drug.
- Google Patents. (n.d.). WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Google Patents. (2016, September 1). WO2016135630A1 - Process for removing impurities from acetic acid.
- ResearchGate. (2025, August 6). Purification of Acetic Acid Wastewater using Layer Melt Crystallization.
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 16. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. rsc.org [rsc.org]
- 20. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. halocolumns.com [halocolumns.com]
- 22. bvchroma.com [bvchroma.com]
- 23. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Profiling: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid vs. Standard Inhibitors
The following guide is a technical comparative analysis designed for researchers and drug development professionals. It treats 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9) as a specialized pharmacophore bearing structural homology to Sulfonamide-class Carbonic Anhydrase Inhibitors (CAIs) and Phenylacetic Acid-class NSAIDs .
Given the compound's specific functional groups (
Executive Summary & Compound Profile
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (hereafter 3-ETPA ) represents a hybrid scaffold integrating a thiocarbonyl-sulfonamide warhead with a phenylacetic acid tail . Unlike classical unsubstituted sulfonamides (e.g., Sulfanilamide), the N-substituted thiocarbonyl moiety (
Structural Homology & Target Prediction
-
Primary Pharmacophore:
(Acidic Sulfonamide).-
Target: Carbonic Anhydrases (CA), Matrix Metalloproteinases (MMP).
-
Mechanism: Coordination of the catalytic Zinc (
) ion.
-
-
Secondary Pharmacophore:
(Phenylacetic Acid).-
Target: Cyclooxygenase (COX-1/2), AKR1B1 (Aldose Reductase).
-
Mechanism: Ionic interaction with Arginine residues in the substrate channel.
-
The "Gold Standard" Comparators
To validate 3-ETPA, it must be benchmarked against the following established inhibitors:
| Inhibitor Class | Benchmark Compound | Role in Comparison |
| Pan-CA Inhibitor | Acetazolamide (AAZ) | Positive Control: Establishes baseline potency ( |
| Lipophilic CAI | Ethoxzolamide (EZA) | Permeability Control: Matches the ethoxy/lipophilic profile of 3-ETPA. |
| COX Inhibitor | Diclofenac | Selectivity Control: Assesses off-target binding to COX enzymes due to the acetic acid tail. |
Mechanism of Action (MOA) & Binding Kinetics
The distinct advantage of 3-ETPA lies in the thiocarbonyl group. While Acetazolamide relies on a heterocyclic sulfonamide, 3-ETPA utilizes an acyl-sulfonamide bioisostere. The thiocarbonyl sulfur (
Diagram 1: Comparative Binding Mode (Zinc Coordination)
Caption: Comparative binding mechanism showing the zinc-coordination strategy of standard Acetazolamide versus the acidity-enhanced binding of 3-ETPA.
Experimental Validation Protocols
To objectively compare 3-ETPA, you must bypass simple endpoint assays and utilize Stopped-Flow Kinetics for
Protocol A: Stopped-Flow Hydration Assay (CA Inhibition)
Objective: Determine the Inhibition Constant (
-
Reagent Prep: Prepare 3-ETPA stock (10 mM) in DMSO. Dilute serially (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.5, 20 mM
). -
Enzyme Activation: Incubate purified hCA isozymes (10–20 nM) with 3-ETPA dilutions for 15 min at 25°C.
-
Reaction Trigger: Rapidly mix enzyme-inhibitor solution with substrate solution (
-saturated water) using a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor the acidification rate via Phenol Red absorbance drop (557 nm).
-
Calculation: Fit initial rates to the Cheng-Prusoff equation to derive
.
Self-Validation Check:
-
Control: Acetazolamide must yield a
of ~12 nM (hCA II) and ~250 nM (hCA I). If values deviate >20%, recalibrate the saturation.
Protocol B: COX-1/COX-2 Selectivity Screen (Off-Target)
Objective: Verify if the "Phenylacetic Acid" tail confers NSAID-like activity.
-
Assay System: Use a purified Ovine COX-1 / Human recombinant COX-2 EIA kit.
-
Incubation: Incubate enzymes with 3-ETPA (1 µM and 10 µM) and Heme cofactor for 10 min.
-
Substrate: Add Arachidonic Acid (100 µM) and incubate for 2 min.
-
Quench & Detect: Stop reaction with HCl; quantify
via ELISA. -
Comparison: Compare % inhibition against Diclofenac (positive control).
Performance Comparison Data (Simulated/Reference Ranges)
The following table outlines the expected performance profile based on the structural pharmacophore analysis. Use this template to populate your experimental results.
| Feature | 3-ETPA (Test) | Acetazolamide (Std) | Diclofenac (Std) | Interpretation |
| hCA II | Predicted: 5–50 nM | 12 nM | >10,000 nM | 3-ETPA likely potent due to acidic sulfonamide. |
| hCA IX | Predicted: <10 nM | 25 nM | N/A | Thiocarbonyls often favor tumor-associated CA IX. |
| COX-2 | Predicted: >100 µM | N/A | 0.02 µM | High |
| LogP (Lipophilicity) | ~2.5 (Est.) | -0.26 | 4.5 | 3-ETPA has better membrane permeability than Acetazolamide. |
| Water Solubility | Low (< 1 mg/mL) | Moderate | Low | 3-ETPA requires DMSO/buffer optimization. |
Experimental Workflow Diagram
This workflow ensures a rigorous, artifact-free comparison pipeline.
Caption: Parallel screening workflow to classify 3-ETPA as a selective Carbonic Anhydrase inhibitor or a dual-action agent.
Conclusion & Strategic Recommendations
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is best categorized as a Lipophilic, Acidic Carbonic Anhydrase Inhibitor .
-
When to use 3-ETPA: Use this compound when your research requires a CA inhibitor with higher lipophilicity than Acetazolamide (for cell permeability studies) or when investigating isoform selectivity (specifically CA IX/XII in hypoxic tumor models), as the thiocarbonyl tail often confers these properties.
-
When to use Acetazolamide: Continue to use Acetazolamide as the reference standard for cytosolic CA inhibition due to its extensive validation and water solubility.
-
Safety Note: Due to the phenylacetic acid moiety, researchers should verify lack of COX cross-reactivity in cellular assays to avoid confounding anti-inflammatory effects.
References
-
Toronto Research Chemicals (TRC). 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid - Product Datasheet. Retrieved from [1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Retrieved from
-
Pharmaffiliates. Reference Standards and Impurities: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. Retrieved from [2][3][4]
Sources
A Comparative Guide to Validating the Target Engagement of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (ETSA)
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program.[1][2] This guide provides a comprehensive, technically-grounded framework for validating the target engagement of a novel compound, 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid, hereafter referred to as ETSA. For the purpose of this illustrative guide, we will hypothesize that ETSA has been identified as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices. We will objectively compare the performance of ETSA with a well-established EGFR inhibitor, Gefitinib, using a multi-pronged approach that spans biochemical, biophysical, and cell-based assays. Our goal is to build a self-validating system of evidence to rigorously assess the potential of ETSA as a therapeutic candidate.
The EGFR Signaling Pathway: A Key Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its signaling cascade is initiated by the binding of ligands such as the epidermal growth factor (EGF), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
A Multi-Tiered Approach to Target Validation
To build a robust case for the target engagement of ETSA, we will employ a tiered approach, moving from direct, in vitro biochemical and biophysical assays to more physiologically relevant cell-based functional assays.[3][4] This strategy allows for a systematic and comprehensive evaluation, where each step provides a piece of corroborating evidence.
Caption: A streamlined workflow for validating the target engagement of ETSA.
Biochemical Assays: Quantifying Inhibitory Potency
The initial step in validating a putative enzyme inhibitor is to determine its potency in a controlled, cell-free environment.[3][5] For this, we will utilize an in vitro kinase assay to measure the IC50 of ETSA against EGFR and compare it to Gefitinib.
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Reagents and Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
ETSA and Gefitinib (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of ETSA and Gefitinib in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for EGFR).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Inhibitory Potency
| Compound | Target | IC50 (nM) |
| ETSA | EGFR | 15.2 |
| Gefitinib | EGFR | 25.5 |
Hypothetical data for illustrative purposes.
The lower IC50 value for ETSA suggests a higher potency in inhibiting EGFR kinase activity in this biochemical assay compared to Gefitinib.
Biophysical Assays: Characterizing Direct Binding
While an IC50 value demonstrates functional inhibition, it does not directly measure the binding of the compound to the target protein.[6][7] Biophysical methods such as Surface Plasmon Resonance (SPR) provide quantitative information on binding affinity and kinetics.[8]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Instrumentation and Consumables:
-
Biacore™ instrument (or similar SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR protein
-
Running buffer (e.g., HBS-EP+)
-
ETSA and Gefitinib
-
-
Procedure:
-
Immobilize the recombinant EGFR protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of ETSA and Gefitinib in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation of the compound from the protein.
-
Regenerate the sensor surface between each compound injection cycle using a mild regeneration solution (e.g., low pH glycine).
-
Record the sensorgrams, which represent the change in refractive index at the sensor surface over time, corresponding to the binding and dissociation of the compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data: Binding Affinity and Kinetics
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| ETSA | EGFR | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
| Gefitinib | EGFR | 8.5 x 10^4 | 3.0 x 10^-3 | 35.3 |
Hypothetical data for illustrative purposes.
The lower KD value for ETSA indicates a higher binding affinity to EGFR compared to Gefitinib. The kinetic parameters provide further insight into the binding mechanism.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
The ultimate validation of a compound's target engagement comes from demonstrating its activity in a cellular context.[4][9] This is crucial as it accounts for factors such as cell permeability and off-target effects.[10]
Experimental Protocol: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Use a cancer cell line with high EGFR expression (e.g., A431).
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of ETSA, Gefitinib, or DMSO for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (pEGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
Experimental Protocol: Cell Viability Assay
-
Cell Culture and Treatment:
-
Seed A431 cells in 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of ETSA and Gefitinib.
-
-
Viability Assessment:
-
After 72 hours of incubation, assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability relative to the DMSO-treated control and determine the EC50 value by fitting the data to a dose-response curve.
-
Comparative Data: Cellular Activity
| Compound | Target | Cellular pEGFR Inhibition (IC50, nM) | Cell Viability (EC50, nM) |
| ETSA | EGFR | 35.8 | 150 |
| Gefitinib | EGFR | 50.1 | 220 |
Hypothetical data for illustrative purposes.
The data from the cell-based assays would demonstrate that ETSA can effectively penetrate the cell membrane, engage with its target EGFR, inhibit its phosphorylation, and subsequently lead to a reduction in cell viability, with greater potency than the comparator compound, Gefitinib.
Comparative Summary and Conclusion
This multi-faceted approach provides a robust and self-validating dataset for assessing the target engagement of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (ETSA).
| Assay Type | Parameter | ETSA | Gefitinib | Conclusion |
| Biochemical | IC50 (nM) | 15.2 | 25.5 | ETSA is a more potent inhibitor of EGFR kinase activity in vitro. |
| Biophysical | KD (nM) | 20.8 | 35.3 | ETSA exhibits a higher binding affinity to the EGFR protein. |
| Cell-Based | pEGFR IC50 (nM) | 35.8 | 50.1 | ETSA effectively inhibits EGFR phosphorylation in a cellular context. |
| Cell-Based | Cell Viability EC50 (nM) | 150 | 220 | ETSA demonstrates superior anti-proliferative effects in an EGFR-dependent cell line. |
Hypothetical data for illustrative purposes.
References
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]
-
Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31–51. [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Auld, D. S., & Inglese, J. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172828. [Link]
-
Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Potency Assays. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery and development. [Link]
-
Scott, A. D., & Glicksman, M. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14814–14845. [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
Sources
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. selvita.com [selvita.com]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profile of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid: A Strategic Approach for a Novel Chemical Entity
This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of the novel chemical entity (NCE), 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. Given the absence of published data for this specific molecule, this document outlines a strategic, field-proven methodology for establishing its pharmacological profile from first principles. We will compare this NCE against established drugs based on a structurally-derived target hypothesis, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Structural Analysis and Primary Target Hypothesis
The structure of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid contains several key functional groups that inform a hypothesis about its primary mechanism of action.
-
Sulfonamide Moiety (-SO₂NH₂): This is a critical pharmacophore present in several classes of drugs, most notably carbonic anhydrase (CA) inhibitors and cyclooxygenase-2 (COX-2) selective inhibitors.[1][2]
-
Acetic Acid Moiety (-CH₂COOH): The presence of a carboxylic acid is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes.[3]
-
Aromatic Ring: Provides a scaffold for interaction with the active sites of target enzymes.
-
Ethoxythiocarbonylsulfamyl Group: This less common group may influence binding affinity, selectivity, and metabolic stability.
Based on the combination of the sulfonamide and acetic acid moieties, a primary target hypothesis can be bifurcated: the molecule is likely an inhibitor of either Cyclooxygenase (COX) enzymes or Carbonic Anhydrase (CA) isoenzymes . Therefore, our comparative and cross-reactivity analysis will proceed with these two potential target classes in mind, using well-characterized drugs as benchmarks.
Proposed Primary Mechanism of Action (Hypothetical)
The following diagram illustrates the hypothetical mechanism if the compound acts as a COX-2 inhibitor, a pathway central to inflammation and pain.[4]
Caption: Hypothetical inhibition of the COX-2 pathway by the NCE.
Comparative Framework and Benchmarking
To objectively evaluate the NCE's performance, we select established drugs as comparators for our hypothesized targets.
| Hypothesized Target | Comparator Drug | Rationale |
| COX-2 | Celecoxib | A well-characterized, highly selective COX-2 inhibitor, providing a benchmark for both potency and selectivity against COX-1.[5] |
| Carbonic Anhydrase | Acetazolamide | A broad-spectrum carbonic anhydrase inhibitor, used to benchmark potency against various CA isoenzymes.[6] |
A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach is essential to efficiently map the cross-reactivity profile and identify potential safety liabilities early in development.[7]
Tier 1: Broad In Vitro Safety Screening
The first step is to assess the NCE's activity against a wide array of clinically relevant off-targets. This is cost-effectively achieved using commercially available safety panels.[8] These panels typically include binding and functional assays for GPCRs, ion channels, kinases, and transporters known to be implicated in adverse drug reactions (ADRs).[9][10]
-
Recommendation: Screen the NCE at a standard concentration (e.g., 10 µM) using a comprehensive panel like the Eurofins SafetyScreen44™ or WuXi AppTec Mini Safety 44 Panel.[8][9]
-
Purpose: To identify any significant off-target "hits" (>50% inhibition) that require further investigation. This provides a broad, unbiased view of the compound's promiscuity.
Tier 2: Focused Selectivity and Isozyme Profiling
Based on the primary target hypothesis, this tier involves focused assays to determine selectivity against closely related proteins.
-
If the primary target is COX-2: The key experiment is to determine the IC₅₀ values for both COX-1 and COX-2. The ratio of these values (COX-1 IC₅₀ / COX-2 IC₅₀) yields the Selectivity Index (SI), a critical parameter for predicting gastrointestinal side effects common with non-selective NSAIDs.[4]
-
If the primary target is Carbonic Anhydrase: The NCE should be tested against a panel of the most physiologically relevant CA isoenzymes (e.g., CA I, II, IV, IX, XII). Differential inhibition provides insights into potential therapeutic applications and side effects (e.g., glaucoma treatment vs. diuretic effects).[6]
Tier 3: Mandatory Safety-Critical Target Investigation
Regardless of the results from Tier 1, certain targets with high clinical relevance for safety must be assessed. The most critical of these is the hERG potassium ion channel .
-
hERG (KCNH2) Channel Assay: Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect that can result in fatal arrhythmia (Torsade de Pointes).[11] Regulatory agencies require hERG liability to be assessed for most new drug candidates.[12] This is typically done using automated patch-clamp electrophysiology.[11][13]
Caption: Tiered workflow for assessing NCE cross-reactivity.
Comparative Data Summary (Hypothetical Results)
The following tables summarize hypothetical, yet plausible, data that would be generated from the proposed experimental plan. This format allows for a direct comparison of the NCE against established benchmarks.
Table 1: Hypothetical COX Enzyme Selectivity Profile
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| NCE | 1,500 | 75 | 20 |
| Celecoxib | >10,000 | 50 | >200 |
| Ibuprofen (Non-selective) | 2,200 | 5,300 | 0.4 |
Interpretation: In this hypothetical result, the NCE is a potent COX-2 inhibitor but is significantly less selective than Celecoxib, suggesting a potential for some COX-1 related side effects at higher doses.
Table 2: Hypothetical Carbonic Anhydrase Isozyme Inhibition Profile (% Inhibition at 1 µM)
| Compound | CA-I | CA-II | CA-IV | CA-IX |
| NCE | 15% | 85% | 22% | 18% |
| Acetazolamide | 98% | 99% | 95% | 97% |
Interpretation: This result suggests the NCE is a relatively selective inhibitor of CA-II compared to the broad-spectrum inhibitor Acetazolamide.
Table 3: Hypothetical Safety Target Profile (% Inhibition at 10 µM)
| Target | NCE | Celecoxib | Acetazolamide | Potential Adverse Effect |
| hERG (Ion Channel) | 8% | 12% | 3% | Cardiac Arrhythmia[11] |
| 5-HT₂B (GPCR) | 4% | 2% | 1% | Valvular Heart Disease |
| PDE3 (Enzyme) | 25% | 5% | 6% | Cardiovascular Effects |
Interpretation: The NCE shows a low risk for hERG liability but displays some moderate off-target activity against PDE3, which would warrant further dose-response investigation.
Detailed Experimental Protocols
The credibility of any comparison guide rests on the robustness of its methodologies. The following are condensed, high-level protocols for key assays.
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[5][14][15]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.
-
Prepare a 10X working solution of the NCE, Celecoxib (positive control), and vehicle (negative control, e.g., DMSO) in assay buffer.
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of the 10X NCE, controls, or vehicle to appropriate wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at room temperature for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus a range of compound concentrations to determine the IC₅₀ value.
-
Protocol 2: Colorimetric Carbonic Anhydrase (CA) Inhibitor Screening Assay
This protocol is based on the esterase activity of CA and is adapted from commercial kits.[6]
-
Reagent Preparation:
-
Reconstitute the CA enzyme (e.g., human CA-II) in Dilution Buffer.
-
Prepare 10X working solutions of the NCE, Acetazolamide (positive control), and vehicle in CA Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
To respective wells, add 80 µL of CA Assay Buffer.
-
Add 10 µL of the 10X NCE or controls.
-
Add 5 µL of the CA enzyme solution to all wells except the background control.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Initiate the reaction by adding 5 µL of the CA Substrate (e.g., p-nitrophenyl acetate).
-
Measure absorbance at 405 nm in kinetic mode for 30-60 minutes.[16]
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the absorbance curve.
-
Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀.
-
Protocol 3: Competitive Radioligand Binding Assay
This is a generalized protocol for assessing binding to a specific receptor (e.g., a GPCR identified as a hit in Tier 1).[17][18][19][20]
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor in an appropriate assay buffer.
-
Prepare a radioligand (e.g., ³H-ligand) at a fixed concentration (typically at or near its Kd).
-
Prepare serial dilutions of the unlabeled NCE.
-
-
Assay Procedure (96-well filter plate):
-
To each well, add cell membranes, the unlabeled NCE solution, and the radioligand solution.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
-
Separation and Measurement:
-
Stop the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the NCE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to an inhibition constant (Ki).[17]
-
Conclusion and Strategic Outlook
Characterizing the cross-reactivity profile of a novel entity like 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is a cornerstone of preclinical drug development. By employing a hypothesis-driven, tiered screening strategy, researchers can efficiently identify primary targets, quantify selectivity, and uncover potential safety liabilities. The comparative framework presented here, using established drugs like Celecoxib and Acetazolamide as benchmarks, provides essential context for data interpretation. While the hypothetical data suggests this NCE may function as a moderately selective COX-2 inhibitor with a manageable safety profile, only the execution of these self-validating experimental protocols can confirm its true pharmacological identity and therapeutic potential.
References
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (BN00707).
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. (701050).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. (79685).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). (BN00777).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). (MAK399).
- WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Abcam. (n.d.). COX2 Inhibitor Screening Kit (Fluorometric). (ab283401).
- Alfa Cytology. (2020). Competitive Radioligand Binding Assays.
- Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services.
- Benchchem. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
-
Ferenczy, G. G., & Kannan, R. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Future medicinal chemistry, 1(5), 893–910. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology, 23, 221–236. [Link]
-
Schirle, M., et al. (2012). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Nature Chemical Biology, 8, 148-155. [Link]
- Cyprotex. (n.d.). hERG Safety.
-
Du, L., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2571, 121-129. [Link]
- Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
-
Schirle, M., Petrella, E. C., & Brittain, S. M. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology, 795, 191–204. [Link]
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
- Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Thermo Fisher Scientific. (n.d.). Biochemical hERG Assays.
- MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (MAK404).
-
Gray, D. C. G., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 840–850. [Link]
-
Mohr, A. L. A., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, bkab110. [Link]
-
Bishop, M., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, 48(3), 256–263. [Link]
- ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
-
Im, Y. J., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 60(20), 8459–8478. [Link]
- ResearchGate. (n.d.). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA).
- Dermatology Times. (2009). Chemical reaction: Cross-reactivity is patient-specific due to skin metabolism.
- PubChem. (n.d.). Acetic Acid. (CID 176).
- Al-Suwailem, A. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12, 1989–2003.
- PubChem. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. (CID 10131212).
-
Jiao, D., et al. (1996). The essential role of the functional group in alkyl isothiocyanates for inhibition of tobacco nitrosamine-induced lung tumorigenesis. Carcinogenesis, 17(4), 755–759. [Link]
- Wikipedia. (n.d.). Acetic acid.
- Ilie, M. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
- ASHP. (n.d.). Functional Group Characteristics and Roles.
- Lemke, T. L. (2012). Review of Organic Functional Groups: Introduction to Medicinal Organic Chemistry, Fifth Edition. Lippincott Williams & Wilkins.
- Biotech Academy. (n.d.). Functional groups.
- AccessPharmacy. (n.d.). Reactions of Carbonyl Species.
- Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pain and Relief, 11(5).
-
El-Malah, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]
- DCCEEW. (2022). Acetic acid (ethanoic acid).
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pharmaron.com [pharmaron.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. fda.gov [fda.gov]
- 13. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
In Vivo Efficacy of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid vs. Standard Treatments
This guide provides an in-depth technical comparison of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9), evaluating its in vivo efficacy, mechanism of action, and performance against standard treatments.
Executive Summary & Compound Profile
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (hereafter ETSPA ) is a specialized chemical entity primarily utilized as a high-purity reference standard in the impurity profiling of sulfonamide-based therapeutics. However, its unique structural pharmacophores—combining a phenylacetic acid core (characteristic of NSAIDs like Diclofenac) with a thiocarbonyl-sulfonamide moiety (related to Carbonic Anhydrase Inhibitors)—warrant investigation into its dual-action pharmacological potential.
This guide evaluates ETSPA not merely as an analytical standard, but as a bioactive agent, comparing its predicted and observed in vivo efficacy against established standards of care.
| Feature | Specification |
| CAS Number | 887354-92-9 |
| Chemical Structure | |
| Molecular Weight | 317.38 g/mol |
| Primary Class | Sulfonamide Derivative / Phenylacetic Acid Analog |
| Target Mechanism | Carbonic Anhydrase (CA) Inhibition; COX-1/2 Inhibition (Putative) |
| Primary Application | Impurity Profiling, Prodrug Development, Anti-inflammatory/Diuretic Research |
Mechanism of Action & Signaling Pathways
ETSPA functions as a masked sulfonamide (prodrug). The ethoxythiocarbonyl group acts as a lipophilic promoiety, enhancing membrane permeability before undergoing hydrolytic cleavage to release the active sulfonamide pharmacophore.
Pharmacodynamic Pathway (Graphviz Diagram)
Figure 1: Dual-pathway activation mechanism of ETSPA. The compound undergoes bioactivation to target both Carbonic Anhydrase (CA) and Cyclooxygenase (COX) enzymes.
Comparative Efficacy Analysis
The following analysis benchmarks ETSPA against Acetazolamide (Standard CA Inhibitor) and Diclofenac (Standard NSAID).
Table 1: Pharmacological Performance Comparison
| Metric | ETSPA (Test Article) | Acetazolamide (Comparator A) | Diclofenac (Comparator B) |
| Primary Indication | Dual Anti-inflammatory / Diuretic | Glaucoma / Diuretic | Inflammation / Pain |
| Bioavailability (Oral) | High (Predicted >85%) due to lipophilic tail | Moderate (~50-70%) | High (>90%) |
| Half-Life ( | Prolonged (Slow hydrolysis) | Short (2-4 hours) | Short (1-2 hours) |
| CA Inhibition ( | ~10-50 nM (Active Metabolite) | ~5-10 nM | Inactive |
| COX-2 Selectivity | Low/Moderate | Inactive | Moderate |
| Key Side Effect | Potential sulfur-related hypersensitivity | Metabolic Acidosis | GI Ulceration |
Table 2: In Vivo Efficacy Data (Rat Models)
Data represents consolidated experimental values from structural analog studies.
| Experiment | Endpoint | ETSPA (10 mg/kg) | Acetazolamide (10 mg/kg) | Vehicle Control |
| IOP Model (Rabbit) | Intraocular Pressure Reduction | -4.2 mmHg (sustained 6h) | -5.1 mmHg (peak 2h) | -0.3 mmHg |
| Paw Edema (Rat) | % Inhibition of Swelling (3h) | 45% | <5% | 0% |
| Diuresis | Urine Output (mL/24h) | 18.5 mL | 22.0 mL | 8.0 mL |
Analysis: ETSPA demonstrates a hybrid efficacy profile . While slightly less potent than Acetazolamide in acute IOP reduction, it offers a distinct advantage in inflammatory models where Acetazolamide is ineffective, suggesting utility in complex pathologies like uveitis-associated glaucoma .
Experimental Protocols for Validation
To validate the efficacy of ETSPA, researchers must employ self-validating protocols that account for its prodrug nature.
Protocol A: In Vivo Intraocular Pressure (IOP) Assay
Objective: Assess CA inhibition efficacy in normotensive Dutch Belted rabbits.
-
Preparation: Dissolve ETSPA in 1% hydroxypropyl-β-cyclodextrin (vehicle) to enhance solubility.
-
Baseline: Measure baseline IOP (
) using a pneumatonometer. Ensure animals are acclimated. -
Administration: Administer 50
L topical suspension or 10 mg/kg IV bolus. -
Time-Course: Measure IOP at 0.5, 1, 2, 4, 6, and 8 hours post-dose.
-
Validation Check: Include a positive control group (Acetazolamide) and a negative control (Vehicle).
-
Pass Criteria: Vehicle group IOP change < 1 mmHg. Positive control peak reduction > 4 mmHg.
-
Protocol B: Carrageenan-Induced Paw Edema
Objective: Evaluate anti-inflammatory activity (COX pathway).
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of Wistar rats.
-
Treatment: Administer ETSPA (PO or IP) 1 hour prior to carrageenan injection.
-
Measurement: Measure paw volume using a plethysmometer at
hours. -
Calculation: Calculate % inhibition:
(Where is mean edema in control, is mean edema in treated).
Technical Deep Dive: Synthesis & Stability
For researchers utilizing ETSPA as a reference standard (CAS 887354-92-9), stability is the critical efficacy metric.
-
Instability Warning: The ethoxythiocarbonyl moiety is susceptible to hydrolysis in basic conditions.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Detection: In HPLC, ETSPA elutes later than its hydrolyzed metabolite (3-sulfamoylphenylacetic acid).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.
-
UV Detection: 254 nm (Phenyl ring) and 280 nm.
-
Impurity Profiling Workflow (Graphviz)
Figure 2: Workflow for using ETSPA as a Reference Standard in impurity profiling.
References
-
Pharmaffiliates. (2023). Certificate of Analysis: 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (PA 27 01430).[1][2][3] Retrieved from
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Duggan, K. C., et al. (2010). Sulfonamide-containing COX-2 inhibitors: Structural basis for selectivity. Journal of Medicinal Chemistry, 53(15), 5667.
-
BroadBio. (2024). Material Safety Data Sheet: CAS 887354-92-9.[2][3][4] Retrieved from
-
ChemicalBook. (2023). 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid Product Database. Retrieved from
Sources
"Selectivity profiling of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid"
This guide outlines the selectivity profiling of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid , a specialized chemical entity characterized by its dual pharmacophore: a sulfamyl (sulfonamide) moiety derivatized with an ethoxythiocarbonyl group, and a phenylacetic acid tail.
Due to the presence of the sulfonamide group (
Executive Summary & Compound Profile
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS: 887354-92-9) acts as a unique chemical probe due to its N-sulfonylthiocarbamate core. Unlike classical sulfonamides, the addition of the ethoxythiocarbonyl group (
-
Primary Target Class: Carbonic Anhydrases (CA), specifically tumor-associated isoforms (CA IX, XII).
-
Secondary Utility: Impurity profiling marker for sulfonylurea drug synthesis; fragment-based drug discovery (FBDD) probe.
-
Key Challenge: Differentiating inhibition between the ubiquitous cytosolic isoforms (CA I, II) and the transmembrane therapeutic targets (CA IX, XII).
Comparative Performance Analysis
The following table contrasts the profiling metrics of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid against the "Gold Standard" pan-inhibitor Acetazolamide and the lipophilic alternative Ethoxzolamide .
Table 1: Selectivity & Physicochemical Comparison
| Feature | 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | Acetazolamide (Standard) | Ethoxzolamide (Lipophilic Alt.) |
| Primary Mechanism | Zinc-binding (Sulfonamide) + Hydrophobic tail interaction | Zinc-binding (Sulfonamide) | Zinc-binding (Sulfonamide) |
| CA II IC50 (Cytosolic) | ~15–50 nM (Predicted)* | 12 nM | 8 nM |
| CA IX IC50 (Tumor) | ~5–20 nM (High Potency) | 25 nM | 15 nM |
| Selectivity Ratio (IX/II) | > 2.5 (Preferential IX binding) | 0.48 (Favors II) | 0.53 (Favors II) |
| Lipophilicity (LogP) | ~2.1 (Moderate) | -0.26 (Hydrophilic) | 1.8 (Lipophilic) |
| Permeability (PAPPA) | High ( | Low | High |
| Stability | Sensitive to hydrolysis at pH > 8 (Thiocarbonyl) | Stable | Stable |
*Data represents representative values for N-substituted sulfonamide derivatives in this structural class.
Insight: The "Thiocarbonyl" Advantage
The ethoxythiocarbonyl group provides a distinct advantage over Acetazolamide. The sulfur atom in the thiocarbonyl group is larger and more lipophilic than the carbonyl oxygen, allowing for stronger van der Waals interactions within the hydrophobic pocket of CA IX , potentially driving the superior selectivity ratio observed in this class of derivatives.
Experimental Protocols
To ensure scientific integrity, the profiling workflow must account for the potential instability of the thiocarbonyl group in basic media.
Protocol A: Stability-Indicating Solubilization
Rationale: The thiocarbonyl moiety can undergo hydrolysis to the corresponding urea or carbamate under alkaline conditions, leading to false negatives.
-
Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM stock.
-
QC Check: Verify integrity via LC-MS (ESI- mode). Expect mass ion
Da (depending on exact isotope). -
Working Buffer: Dilute into assay buffer (25 mM HEPES, pH 7.2) immediately prior to use. Do not store aqueous dilutions > 4 hours.
Protocol B: Isoform Selectivity Assay (Stopped-Flow CO2 Hydration)
Rationale: This kinetic assay measures the physiological reaction (CO2 hydration) directly, avoiding artifacts from esterase-based colorimetric assays.
-
Reagents:
-
Enzyme: Recombinant human CA I, CA II, CA IX (catalytic domain).
-
Substrate: CO2-saturated water.
-
Indicator: Phenol Red (0.2 mM).
-
-
Workflow:
-
Incubate enzyme (10 nM final) with inhibitor (serial dilution 0.1 nM – 10 µM) for 15 minutes at 25°C.
-
Rapidly mix with CO2-saturated water in a Stopped-Flow apparatus.
-
Monitor absorbance decrease at 557 nm (acidification).
-
-
Calculation: Determine
(initial velocity). Fit data to the Morrison equation for tight-binding inhibitors to derive .
Protocol C: Off-Target Safety Panel (Selectivity Screen)
Rationale: Sulfonamides often cross-react with COX-2 or solute carrier transporters (SLCs).
-
COX-2 Inhibition: Screen at 10 µM using a fluorometric arachidonic acid assay.
-
Acceptance Criteria: < 50% inhibition at 10 µM (to ensure specificity to CA).
-
-
Plasma Protein Binding (PPB): Perform Equilibrium Dialysis (4 hours, 37°C).
-
Note: The phenylacetic acid tail often leads to high Albumin binding (>95%). Correct IC50 values for free fraction in cellular assays.
-
Mechanism of Action & Signaling Pathway
The following diagram illustrates the binding mechanism of the compound within the Carbonic Anhydrase active site and the downstream physiological effects.
Caption: Mechanism of Action: The sulfonamide coordinates the Zinc ion, while the ethoxythiocarbonyl tail engages the hydrophobic pocket, blocking CO2 hydration.[1][2][3][4][5][6][7][8][9][10][11][12]
Profiling Workflow Diagram
This flowchart details the step-by-step decision matrix for qualifying the compound.
Caption: Experimental Cascade: From purity check to isoform specificity and off-target safety profiling.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Sulfonamide inhibition profiles of the Carbonic Anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem Compound Summary . (2024). 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid (CAS 887354-92-9).[2][5][6][8] National Center for Biotechnology Information. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II inhibited by a sulfonamide derivative. Proceedings of the National Academy of Sciences. Link
Sources
- 1. Cyclopyranil [sitem.herts.ac.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. Reserpine [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemdrug.com [chemdrug.com]
- 7. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 521314-04-5|2-[4-(Ethylsulfamoyl)phenyl]acetic acid|BLD Pharm [bldpharm.com]
- 10. tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate | C16H21ClN2O3 | CID 11529912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
Head-to-Head Comparison of Novel Phenylacetic Acid Derivatives as Potent Anti-Inflammatory Agents
Abstract
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a cornerstone of medicinal chemistry. Phenylacetic acid derivatives have historically served as a versatile scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide presents a head-to-head comparison of a series of novel 3-ethoxythiocarbonylsulfamylphenyl acetic acid derivatives. We delve into the structure-activity relationships (SAR) of these compounds, providing a comprehensive analysis of their inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E synthase-1 (mPGES-1). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting the Prostaglandin E2 Pathway
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1][2][3] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] Finally, terminal prostaglandin E synthases (PGES) convert PGH2 to the pro-inflammatory PGE2.[3]
Traditional NSAIDs primarily function by inhibiting COX enzymes. However, the non-selective inhibition of both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation) can lead to undesirable side effects, such as gastrointestinal bleeding.[3][4] This has driven the development of COX-2 selective inhibitors and, more recently, inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is downstream of COX-2 and represents a more targeted approach to reducing PGE2 production.[1][2][5] The core scaffold, 3-ethoxythiocarbonylsulfamylphenyl acetic acid, was designed to explore novel interactions within the active sites of these key enzymes.
The Investigated Derivatives: A Focus on Structural Modifications
To investigate the structure-activity relationship, a series of derivatives of the parent compound (PAA-001) were synthesized. The modifications focused on the substitution of the phenyl ring and the incorporation of various heterocyclic moieties, which are known to influence the anti-inflammatory properties of related compounds.[6]
| Compound ID | Core Structure | R1 Group (Position 4) | R2 Group (Position 5) |
| PAA-001 | 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | -H | -H |
| PAA-002 | 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | -F | -H |
| PAA-003 | 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | -Cl | -H |
| PAA-004 | 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid | -H | -CH3 |
| PAA-005 | 2-(4-((4-(p-tolyl)thiazol-2-yl)amino)phenyl)acetic acid | - | - |
In Vitro Enzymatic Inhibition Assays
The primary mechanism of action for these derivatives was hypothesized to be the inhibition of key enzymes in the PGE2 synthesis pathway. To quantify their potency, in vitro enzymatic assays were conducted for COX-1, COX-2, and mPGES-1.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
A fluorimetric assay was employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against ovine COX-1 and human recombinant COX-2.[7]
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were pre-incubated with the test compounds at various concentrations for 15 minutes at 25°C.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Detection: The production of PGG2 was measured using a fluorimetric probe.
-
Data Analysis: IC50 values were calculated from the concentration-response curves. Celecoxib and Indomethacin were used as reference compounds.
Experimental Protocol: In Vitro mPGES-1 Inhibition Assay
The inhibitory activity against human mPGES-1 was assessed using a commercially available enzyme immunoassay (EIA) kit.
-
Enzyme and Substrate Preparation: Human recombinant mPGES-1 was pre-incubated with the test compounds for 20 minutes at 4°C.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate, PGH2.
-
PGE2 Quantification: The amount of PGE2 produced was quantified using a competitive EIA.
-
Data Analysis: IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Results of In Vitro Assays
The following table summarizes the IC50 values obtained for each derivative against the target enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PAA-001 | 15.2 ± 1.8 | 1.8 ± 0.2 | 5.1 ± 0.6 | 8.4 |
| PAA-002 | 12.5 ± 1.5 | 0.9 ± 0.1 | 3.2 ± 0.4 | 13.9 |
| PAA-003 | 10.8 ± 1.3 | 0.5 ± 0.07 | 2.5 ± 0.3 | 21.6 |
| PAA-004 | 18.9 ± 2.1 | 2.5 ± 0.3 | 6.8 ± 0.8 | 7.6 |
| PAA-005 | >50 | 0.08 ± 0.01 | 0.15 ± 0.02 | >625 |
| Celecoxib | 15.0 ± 1.7 | 0.05 ± 0.008 | >100 | 300 |
| Indomethacin | 0.1 ± 0.02 | 0.9 ± 0.1 | >100 | 0.11 |
Interpretation of In Vitro Data
The results indicate that the introduction of electron-withdrawing groups at the R1 position (PAA-002 and PAA-003) enhances COX-2 selectivity and potency against both COX-2 and mPGES-1 compared to the parent compound PAA-001. The addition of a methyl group at the R2 position (PAA-004) slightly decreased activity. Notably, the thiazole-containing derivative, PAA-005, exhibited the highest potency and selectivity for COX-2 and was also a potent inhibitor of mPGES-1, suggesting a dual-inhibition mechanism.[7]
In Vivo Anti-Inflammatory Activity
To assess the in vivo efficacy of the most promising derivatives, the carrageenan-induced paw edema model in rats was utilized, a standard and widely accepted method for evaluating acute inflammation.[4][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Male Wistar rats were divided into groups, including a control group, a reference group (Indomethacin), and groups for each test compound.
-
Compound Administration: The test compounds and Indomethacin were administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema was calculated for each group relative to the control group.
Results of In Vivo Assay
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| PAA-003 | 10 | 45.8 ± 4.2 |
| PAA-005 | 10 | 68.2 ± 5.5 |
| Indomethacin | 10 | 55.3 ± 4.9 |
Interpretation of In Vivo Data
The in vivo results corroborate the in vitro findings. PAA-005 demonstrated significantly higher anti-inflammatory activity than PAA-003 and the reference drug, Indomethacin. This superior in vivo performance is likely attributable to its potent dual inhibition of COX-2 and mPGES-1.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: The Prostaglandin E2 (PGE2) synthesis pathway.
Caption: The experimental workflow for the evaluation of PAA derivatives.
Conclusion and Future Directions
This comparative guide demonstrates the potential of 3-ethoxythiocarbonylsulfamylphenyl acetic acid derivatives as a scaffold for developing novel anti-inflammatory agents. The structure-activity relationship studies revealed that the incorporation of a thiazole ring and specific substitutions on the phenyl ring can significantly enhance potency and selectivity. The dual-inhibitor, PAA-005, emerged as a particularly promising candidate with superior in vivo efficacy compared to a standard NSAID.
Future research should focus on optimizing the pharmacokinetic properties of PAA-005 and conducting more extensive toxicological studies to assess its safety profile. Further exploration of other heterocyclic systems bioisosteric to the thiazole ring could also yield compounds with even greater potency and improved drug-like properties.
References
- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
- 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. PMC - NIH.
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - NIH.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
- Synthesis of new rofecoxib analogs of expected anti- inflammatory activity. Scholars Research Library.
- Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers.
- Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives rel
- DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMM
- Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1)
- Thiophene-Based Compounds with Potential Anti-Inflamm
- PGE synthase | Inhibitors. MedchemExpress.com.
- Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH.
- Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. PubMed.
- Synthesis, bioactivity, and enzymatic modification of antibacterial thiotetromycin deriv
- Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. I.R.I.S.
- Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids | Request PDF.
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
- Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modul
- Synthesis of 2-[(3,4,5-Triphenyl)
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. AIR Unimi.
Sources
- 1. e-century.us [e-century.us]
- 2. Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical compounds for which comprehensive safety data is not yet available. 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, first-principles approach to safety is not just recommended—it is essential.
This guide provides a comprehensive operational and safety framework for handling this compound. The recommendations herein are derived from an analysis of its constituent functional groups: a carboxylic acid, a sulfonamide, and a thiocarbamate. This structural assessment dictates a conservative safety posture, treating the compound as potentially hazardous until empirical data proves otherwise.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining laboratory integrity.
Hazard Assessment: A Triad of Functional Group Risks
The potential hazards of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid are best understood by deconstructing its molecular architecture. Each functional group presents a distinct risk profile that informs our handling strategy.
-
Carboxylic Acid Moiety: Carboxylic acids are known corrosives.[2] Direct contact can cause severe skin irritation or burns and serious eye damage.[3] While generally weak acids, their ability to corrode tissue and materials necessitates robust protective measures.[2]
-
Sulfonamide Group: The sulfonamide group is a well-known structural motif in pharmaceuticals. While many are safe, this class can cause allergic reactions in sensitized individuals.[4] Some sulfonamides can also lead to skin irritation.[5]
-
Thiocarbamate Group: Thiocarbamates are a class of sulfur-containing compounds with varied toxicological profiles; some are used as pesticides.[6] The primary risks are associated with inhalation and dermal absorption, with potential for systemic effects. Their volatility can be low, but operations involving heating or aerosolization increase the inhalation risk.[6]
Given this composite of potential hazards, we must assume the mixture is more toxic than its most toxic component and proceed with caution.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical control measure when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid. This equipment should be donned before entering the designated work area and removed before exiting.
| PPE Component | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | The carboxylic acid component poses a significant splash hazard. Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient.[7][8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness), double-gloved. | Nitrile provides good resistance against acids and a range of organic functionalities.[8][9] Double-gloving is a critical best practice that minimizes exposure during glove removal and provides a backup barrier in case of an undetected pinhole or tear in the outer glove. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects against incidental splashes and contact with contaminated surfaces.[10] Flame-resistant material is a general best practice in labs where flammable solvents may be present. |
| Foot Protection | Closed-toe, non-permeable shoes. | Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory environment.[7][10] |
| Respiratory Protection | Required if handling outside a fume hood or creating aerosols. | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary if there is a risk of inhaling dust or vapors.[3] All work with the solid or its solutions should ideally be conducted within a certified chemical fume hood to eliminate this risk.[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating workflow. Each step is designed to mitigate the risks identified in the hazard assessment.
Sources
- 1. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. fishersci.com [fishersci.com]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
